FAZ-3780
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H50N4O5 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide |
InChI |
InChI=1S/C35H50N4O5/c1-23(25-15-10-8-11-16-25)29(38-32(42)30(35(6,7)44)37-28(40)20-21-34(3,4)5)31(41)36-24(2)33(43)39-22-14-19-27(39)26-17-12-9-13-18-26/h8-13,15-18,23-24,27,29-30,44H,14,19-22H2,1-7H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,27+,29-,30+/m0/s1 |
InChI Key |
YERCZICLLVTZGD-UYHZZQDISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N2CCC[C@@H]2C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)O)NC(=O)CCC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)N2CCCC2C3=CC=CC=C3)NC(=O)C(C(C)(C)O)NC(=O)CCC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of FAZ-3780
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action for the novel small molecule inhibitor, FAZ-3780 (also known as G3Ib). This compound is a potent and specific modulator of stress granule formation, a cellular process implicated in a range of pathologies including neurodegenerative diseases and cancer. This document provides a comprehensive overview of its molecular target, binding kinetics, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Targeting the Central Hub of Stress Granule Assembly
This compound functions as a high-affinity inhibitor of Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2, which are central organizing proteins essential for the assembly of stress granules (SGs).[1][2] Under cellular stress, G3BP proteins promote the condensation of messenger ribonucleoproteins (mRNPs) into these non-membranous organelles.[3][4]
The primary molecular target of this compound is the NTF2-like (NTF2L) domain of G3BP1/2.[5] This domain is a critical protein-protein interaction hub. This compound was rationally designed to bind to a specific pocket within the NTF2L domain that is also targeted by viral proteins to inhibit SG formation.[1][4] By occupying this pocket, this compound sterically hinders the binding of key G3BP interaction partners, most notably Caprin1 and USP10.[1][3] The interaction with Caprin1, in particular, is crucial for promoting the liquid-liquid phase separation (LLPS) that drives the condensation of mRNPs into stress granules.[1][3]
Consequently, this compound effectively disrupts the G3BP-centric protein interaction network, thereby inhibiting the formation of stress granules in response to cellular stressors.[1][3] Furthermore, the compound has been demonstrated to rapidly dissolve pre-existing stress granules.[1][3]
Quantitative Analysis of G3BP1 Binding and Cellular Activity
The efficacy and specificity of this compound have been quantified through various biophysical and cell-based assays. The data underscores the compound's high-affinity, stereospecific binding to G3BP1 and its potent activity in cellular models.
Table 1: G3BP1 Binding Affinity of this compound and Related Compounds
| Compound | Alias | Target | Method | Binding Affinity (Kd) |
| This compound | G3Ib | G3BP1 | Surface Plasmon Resonance (SPR) | 0.15 µM [5] |
| FAZ-3852 | G3Ib' (inactive enantiomer) | G3BP1 | Surface Plasmon Resonance (SPR) | 44.5 µM |
| FAZ-3532 | G3Ia | G3BP1 | Surface Plasmon Resonance (SPR) | 0.54 µM |
| FAZ-3861 | G3Ia' (inactive enantiomer) | G3BP1 | Surface Plasmon Resonance (SPR) | 75.5 µM |
Table 2: Cellular Activity of this compound in Stress Granule Assays
| Assay | Cell Line | Stressor | This compound Concentration | Observed Effect |
| Inhibition of SG Formation | U2OS G3BP1-GFP | 250 µM Sodium Arsenite | 50 µM | Prevention of SG assembly[1][3] |
| Dissolution of Pre-formed SGs | U2OS G3BP1-GFP | 250 µM Sodium Arsenite | 50 µM | Rapid dissolution of existing SGs[1][3] |
| Disruption of G3BP1-Caprin1 Interaction | U2OS cell lysates | N/A | Dose-dependent | Reduction of co-immunoprecipitated Caprin1 with G3BP1[1] |
Visualizing the Mechanism and Experimental Designs
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway targeted by this compound and the workflows of key experiments.
Signaling Pathway
Experimental Workflow: In Vitro Condensate Disruption Assay
Experimental Workflow: Cellular Stress Granule Inhibition Assay
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Liquid-Liquid Phase Separation (LLPS) Assay
This assay reconstitutes the core components of stress granule condensation to assess the direct effect of this compound on this process.
-
Protein and RNA Preparation:
-
Reaction Buffer:
-
37 mM Tris, pH 7.5
-
116 mM NaCl
-
0.33% NP-40
-
2.6% glycerol
-
0.5 mM DTT[3]
-
-
Procedure:
-
The LLPS assay is performed in a total volume of 30 µL at 25°C.[3]
-
A master mix of G3BP1 and Caprin-1 is prepared in the reaction buffer.
-
This compound (from a DMSO stock) or a vehicle control (DMSO) is added to the protein mixture.
-
The reaction is initiated by adding total cellular RNA to a final concentration of 20 ng/µL.[3]
-
The mixture is shaken for 3 minutes at 450 rpm.[3]
-
The reaction is incubated for 70 minutes in the dark to allow for condensate formation.[3]
-
Droplets are imaged using differential interference contrast (DIC) or fluorescence microscopy.
-
The extent of phase separation is quantified by measuring the area and number of condensates.
-
Cellular Stress Granule Inhibition and Dissolution Assays
These cell-based assays evaluate the ability of this compound to prevent the formation of or dissolve existing stress granules in a cellular context.
-
Cell Line:
-
Reagents:
-
Inhibition Protocol:
-
Cells are pre-incubated with 50 µM this compound or vehicle (DMSO) for 20 minutes.[3]
-
Stress is induced by adding 250 µM NaAsO₂ to the media, which also contains 50 µM of the compound, for 30 minutes.[3]
-
Cells are washed twice with PBS and fixed with 4% paraformaldehyde (PFA) for 10 minutes.[3]
-
Stress granule formation is monitored and quantified by live-cell imaging of the G3BP1-GFP signal.[1][3]
-
-
Dissolution Protocol:
-
Stress granules are first induced by treating cells with 250 µM NaAsO₂ for 30 minutes.[3]
-
Following induction, 50 µM this compound or its inactive enantiomer is added to the culture medium.[3]
-
Cells are monitored by live-cell imaging to observe the dissolution of pre-formed G3BP1-GFP-positive granules over time.[1][3]
-
-
Data Analysis:
-
The percentage of stress granule area per cell is quantified using imaging software.
-
IC₅₀ values for inhibition can be calculated using GraphPad Prism software with a variable slope (four-parameter) fit equation.[3]
-
Co-Immunoprecipitation (Co-IP) for G3BP1-Caprin1 Interaction
This biochemical assay is used to demonstrate that this compound disrupts the physical interaction between G3BP1 and its binding partners in cell lysates.
-
Procedure:
-
U2OS cells expressing G3BP1-GFP are lysed.
-
Lysates are incubated with varying concentrations of this compound or the inactive enantiomer.
-
G3BP1-GFP is immunoprecipitated from the lysates using an anti-GFP antibody coupled to magnetic or agarose (B213101) beads.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated protein complexes are eluted and analyzed by SDS-PAGE and Western blotting.
-
Blots are probed with antibodies against G3BP1, Caprin1, and USP10 to assess the amount of co-precipitated protein.
-
A dose-dependent reduction in the amount of Caprin1 and USP10 that co-precipitates with G3BP1 in the presence of this compound indicates disruption of the interaction.[1]
-
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
FAZ-3780: A Potent Small Molecule Inhibitor of G3BP1/2 for Modulating Stress Granule Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of FAZ-3780, a small molecule inhibitor of the Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1/2). G3BP1 and G3BP2 are key scaffolding proteins essential for the assembly of stress granules (SGs), which are dense cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress.[1][2] The formation of SGs is implicated in a variety of disease states, including cancer, neurodegeneration, and viral infections, making G3BP1/2 attractive therapeutic targets.[1][3][4][5] this compound offers a powerful tool for investigating the biology of stress granules and represents a promising avenue for therapeutic intervention.[3][6]
Mechanism of Action of this compound
This compound, also referred to as G3Ib, is designed to target a specific protein-protein interaction domain on G3BP1/2.[3][7] Its mechanism of action is centered on the disruption of the molecular scaffolding function of G3BP proteins, which is critical for the nucleation and growth of stress granules.
-
Target Binding Site: this compound binds with high affinity to the NTF2-like (NTF2L) domain of both G3BP1 and G3BP2.[3][7][8] This pocket is the same site targeted by certain viral proteins, such as the nsP3 peptide from Chikungunya virus, to inhibit the host's stress response.[4]
-
Disruption of Protein Interactions: The G3BP NTF2L domain serves as a binding site for other key stress granule components, most notably Caprin-1.[3] By occupying this pocket, this compound competitively inhibits the interaction between G3BP1/2 and Caprin-1.[3]
-
Inhibition of Condensation: The interaction between G3BP, Caprin-1, and RNA is a critical step that promotes the liquid-liquid phase separation (LLPS) leading to the formation of stress granules. This compound specifically inhibits this co-condensation process in vitro.[3][7][8]
-
Cellular Effects: In cellular models, this compound demonstrates two primary effects:
-
Inhibition of Formation: When cells are pre-treated with this compound, it effectively prevents the formation of stress granules upon the introduction of various stressors like oxidative stress (sodium arsenite) or heat shock.[3][9]
-
Dissolution of Pre-formed Granules: The addition of this compound to cells with existing stress granules leads to their rapid disassembly.[3][6][9]
-
Quantitative Data
The efficacy of this compound has been quantified through various biophysical and cellular assays. The data is summarized below for easy comparison.
Table 1: Binding Affinity of G3BP Inhibitors
This table presents the dissociation constants (Kd) for this compound (G3Ib) and a related compound, FAZ-3532 (G3Ia), binding to human G3BP1, as determined by surface plasmon resonance. Lower Kd values indicate higher binding affinity.
| Compound | Alias | Target | Kd (μM) | Reference |
| This compound | G3Ib | G3BP1 | 0.15 | [7][8] |
| FAZ-3532 | G3Ia | G3BP1 | 0.54 | [8] |
Table 2: Cellular Activity of this compound (G3Ib) in U2OS Cells
This table summarizes the dose-dependent effects of this compound on stress granule (SG) area in U2OS cells expressing G3BP1-GFP.
| Assay Type | Stressor | This compound Conc. (μM) | Observed Effect on SG Area | Reference |
| Inhibition of SG Formation | 500 μM NaAsO₂ | 5 | ~44% reduction | [4] |
| 20 | ~80% reduction | [4] | ||
| 50 | ~95% reduction | [4] | ||
| Dissolution of Pre-formed SGs | 250 μM NaAsO₂ | 50 | ~84% reduction (near-instantaneous) | [3] |
| Dissolution of Pre-formed SGs | 43°C Heat Shock | 50 | ~68% reduction (immediate) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity (Kd) of this compound to its target protein.
-
Immobilization: Recombinant human G3BP1 protein is covalently immobilized on a sensor chip surface.
-
Analyte Preparation: this compound (G3Ib) and control compounds are prepared in a series of dilutions. A typical top concentration for G3Ib is 2 μM, followed by a 1-in-2 dilution series.[3]
-
Binding Measurement: The prepared compound solutions are injected sequentially over the sensor surface. The binding is measured in real-time by detecting changes in the refractive index at the surface. A double-reference subtraction is used to correct for non-specific binding and buffer effects.[3]
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Stress Granule Inhibition and Dissolution Assay
This live-cell imaging assay quantifies the effect of this compound on the dynamics of stress granules.
-
Cell Culture: U2OS cells stably expressing G3BP1-GFP are cultured in appropriate media on glass-bottom imaging dishes.[3]
-
For Inhibition Assay:
-
For Dissolution Assay:
-
Imaging: Cells are monitored using time-lapse fluorescence microscopy immediately after stress induction or compound addition. Images are captured at regular intervals.
-
Quantification: Image analysis software is used to segment the images and calculate the total area of G3BP1-GFP-positive puncta (stress granules) per cell. This is then normalized and compared across different treatment conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of a drug within a cellular environment.[10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]
-
Cell Treatment: Culture the desired cells (e.g., U2OS) to confluency. Treat the cells with this compound or a vehicle control for a specified duration (e.g., 2 hours) at 37°C.[10]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS supplemented with protease inhibitors.[10]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3 minutes) using a PCR machine with a thermal gradient. A typical gradient might range from 40°C to 70°C.[11] An unheated control is kept at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Detection: Carefully collect the supernatant. The amount of soluble G3BP1/2 protein remaining in each sample is quantified, typically by Western blotting using a specific anti-G3BP1 or anti-G3BP2 antibody.[10][13]
-
Analysis: The band intensities from the Western blot are quantified. A "melting curve" is generated by plotting the normalized band intensity against temperature. A shift of this curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[10]
Summary and Future Directions
This compound is a high-affinity, cell-permeable small molecule that effectively inhibits the function of G3BP1 and G3BP2. By binding to the NTF2L domain, it disrupts the protein-protein interactions necessary for stress granule assembly, leading to both the prevention of their formation and the dissolution of existing granules.
The robust, quantitative data and detailed protocols presented here establish this compound as an invaluable chemical probe for:
-
Dissecting the molecular mechanisms of stress granule assembly and disassembly.
-
Investigating the role of stress granules in various cellular processes and disease models.
-
Serving as a lead compound for the development of therapeutics targeting diseases associated with aberrant stress granule dynamics, such as certain cancers and neurodegenerative disorders.
Further studies could explore the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models to fully evaluate its therapeutic potential.
References
- 1. Frontiers | Research Progress on the Structure and Function of G3BP [frontiersin.org]
- 2. Both G3BP1 and G3BP2 contribute to stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
The Role of FAZ-3780 in Stress Granule Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stress granules (SGs) are dense intracellular aggregates of proteins and RNAs that form in response to various cellular stressors. Their formation is a highly regulated process, and dysregulation has been implicated in a range of diseases, including neurodegenerative disorders and cancer. A key protein orchestrating SG assembly is the Ras-GTPase-activating protein SH3-domain-binding protein 1 (G3BP1). FAZ-3780 has emerged as a potent small molecule inhibitor of SG formation by directly targeting G3BP1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on stress granule dynamics, and detailed protocols for its experimental application.
Introduction to Stress Granules and G3BP1
Under cellular stress conditions, such as oxidative stress, heat shock, or viral infection, translational initiation is stalled. This leads to an accumulation of untranslated messenger ribonucleoproteins (mRNPs), which coalesce to form stress granules. SGs are dynamic, non-membranous organelles that play a crucial role in cellular stress response by sequestering and protecting mRNAs, modulating signaling pathways, and contributing to cell fate decisions.
G3BP1 is a critical nucleator of SG assembly. It acts as a scaffold, bringing together various protein and RNA components necessary for SG formation. The NTF2-like domain of G3BP1 is essential for its function, mediating key protein-protein interactions, including with Caprin1, another core SG protein that promotes granule assembly. The interaction between G3BP1 and Caprin1 is a crucial step in the initiation and maturation of stress granules.
This compound: A Specific Inhibitor of G3BP1-Mediated Stress Granule Formation
This compound (also known as G3Ib) is a small molecule designed to specifically inhibit the function of G3BP1.[1][2] It binds with high affinity to a pocket within the NTF2-like domain of G3BP1, the same site targeted by some viral proteins to evade the host stress response.[1] By occupying this pocket, this compound effectively disrupts the interaction between G3BP1 and its binding partners, most notably Caprin1.
Quantitative Analysis of this compound Activity
The efficacy of this compound in modulating G3BP1 function and stress granule formation has been quantitatively assessed through various in vitro and cellular assays.
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) to G3BP1 | 0.15 µM | Surface Plasmon Resonance | [2] |
| Inhibition of G3BP1-Caprin1 Interaction | Dose-dependent reduction | Co-immunoprecipitation | [1] |
| Dissolution of Pre-existing Stress Granules | Rapid dissolution observed within minutes | Live-cell imaging | [1] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the allosteric inhibition of G3BP1-mediated protein-protein interactions. By binding to the NTF2-like domain, this compound prevents the recruitment of essential SG components, such as Caprin1, thereby halting the nucleation and growth of stress granules. Furthermore, the introduction of this compound to cells with pre-formed stress granules leads to their rapid disassembly, suggesting that the continuous interaction of G3BP1 with its partners is necessary for the maintenance of SG integrity.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on stress granule formation.
Stress Granule Induction and Inhibition Assay (Immunofluorescence)
This protocol describes the induction of stress granules in cultured cells and the assessment of their inhibition by this compound using immunofluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Stress-inducing agent (e.g., Sodium Arsenite)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a stress granule marker (e.g., anti-G3BP1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified pre-incubation time (e.g., 1 hour).
-
Stress Induction: Add the stress-inducing agent (e.g., 500 µM Sodium Arsenite) to the medium and incubate for the desired time (e.g., 30-60 minutes).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and size of stress granules per cell.
Co-immunoprecipitation of G3BP1 and Caprin1
This protocol details the procedure to assess the effect of this compound on the interaction between G3BP1 and Caprin1.
Materials:
-
Cultured cells treated with this compound and/or a stressor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-G3BP1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-G3BP1 and anti-Caprin1)
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with the anti-G3BP1 antibody for several hours to overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads multiple times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer and heating.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against G3BP1 and Caprin1.
References
The Modulatory Role of FAZ-3780 on Liquid-Liquid Phase Separation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liquid-liquid phase separation (LLPS) is a fundamental biophysical process underpinning the formation of membraneless organelles, such as stress granules (SGs). The dysregulation of SG dynamics is implicated in a range of pathologies, including neurodegenerative diseases and cancer. A key scaffolding protein in SG assembly is the Ras-GTPase-activating protein-binding protein 1 (G3BP1). The small molecule FAZ-3780 has emerged as a potent inhibitor of G3BP1-mediated LLPS and subsequent stress granule formation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on LLPS. We present detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting G3BP1 and stress granule biology.
Introduction to this compound and its Target, G3BP1
Stress granules are dynamic, non-membranous cytoplasmic bodies that form in response to cellular stress.[1][2] They are sites of translational arrest and mRNA triage, playing a crucial role in the cellular stress response. The formation of stress granules is driven by the process of liquid-liquid phase separation (LLPS), where multivalent proteins and RNA molecules condense into a distinct liquid phase. A central hub in the intricate network of interactions that leads to SG assembly is G3BP1.[1][2]
This compound, also known as G3Ib, is a small molecule inhibitor designed to specifically target G3BP1.[1][2] It was developed as a peptide mimetic that binds to the NTF2-like (NTF2L) domain of G3BP1.[1] This domain is a critical interaction hub for other proteins, including Caprin-1, which is a key promoter of G3BP1-mediated condensation.[1] By binding to the NTF2L domain, this compound disrupts the interaction between G3BP1 and Caprin-1, thereby inhibiting the co-condensation of G3BP1, Caprin-1, and RNA, which is a critical step in the nucleation of stress granules.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data regarding the interaction of this compound with G3BP1 and its inhibitory effect on LLPS and stress granule formation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) to human G3BP1 | 0.15 µM | Surface Plasmon Resonance (SPR) | [3] |
| IC50 for inhibition of G3BP1/Caprin-1/RNA co-condensation | 1.1 µM | In vitro three-component LLPS assay | [2] |
Table 2: In-Cellular Activity of this compound
| Cell Line | Stress Inducer | This compound Concentration | % Reduction in Stress Granule Area | Source |
| U2OS | 500 µM Sodium Arsenite (20 min) | 5 µM | ~36% | [3] |
| U2OS | 500 µM Sodium Arsenite (20 min) | 20 µM | ~59% | [3] |
| U2OS | 43°C Heat Shock (15 min) | 50 µM | ~82% | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound can be visualized through signaling pathways and experimental workflows.
Figure 1: this compound inhibitory pathway on G3BP1-mediated stress granule formation.
Figure 2: Experimental workflow for the in vitro LLPS inhibition assay.
Detailed Experimental Protocols
In Vitro G3BP1/Caprin-1/RNA Co-condensation Assay
This protocol is adapted from the methodology described in Freibaum et al., 2024.[1]
Objective: To quantitatively assess the inhibitory effect of this compound on the co-condensation of G3BP1, Caprin-1, and RNA in a reconstituted system.
Materials:
-
Purified recombinant human G3BP1 protein
-
Purified recombinant human Caprin-1 protein
-
Total cellular RNA (e.g., extracted from U2OS cells)
-
This compound
-
DMSO (vehicle control)
-
LLPS Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂
-
384-well microscopy plates
Procedure:
-
Prepare a master mix of G3BP1 and Caprin-1 in LLPS buffer to final concentrations of 1.5 µM each.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into LLPS buffer. Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add the G3BP1/Caprin-1 master mix to each well.
-
Initiate the phase separation by adding total cellular RNA to a final concentration of 20 ng/µL.
-
Incubate the plate at room temperature for 10-15 minutes to allow for condensate formation.
-
Image the wells using a high-content imaging system or a confocal microscope. Fluorescently tagged proteins can be used for visualization.
-
Quantification:
-
Image-based: Acquire images and use image analysis software (e.g., ImageJ/Fiji) to segment and quantify the total area or intensity of the condensates in each well.
-
Turbidity-based: Alternatively, the assay can be performed in a spectrophotometer-compatible plate, and the turbidity of the solution can be measured at 600 nm as an indicator of condensate formation.
-
-
Calculate the percent inhibition of condensation for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In-Cell Stress Granule Inhibition Assay
This protocol is based on the methods described for assessing stress granule formation in cultured cells.[1]
Objective: To determine the efficacy of this compound in inhibiting the formation of stress granules in cultured cells.
Materials:
-
U2OS cells stably expressing a fluorescently tagged G3BP1 (e.g., G3BP1-GFP)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
This compound
-
DMSO (vehicle control)
-
Sodium Arsenite solution (stress inducer)
-
Phosphate-buffered saline (PBS)
-
Imaging plates or coverslips
Procedure:
-
Seed U2OS-G3BP1-GFP cells onto imaging plates or coverslips and allow them to adhere overnight.
-
Prepare working solutions of this compound and a vehicle control in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 20 minutes.
-
Induce stress by adding sodium arsenite to the medium to a final concentration of 500 µM. For heat shock experiments, transfer the cells to a 43°C incubator.
-
Incubate the cells under stress conditions for the desired time (e.g., 20 minutes for arsenite, 15-30 minutes for heat shock).
-
For live-cell imaging, immediately transfer the plate to a pre-warmed and CO₂-controlled microscope stage.
-
For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Quantification:
-
Acquire images using a confocal or high-content fluorescence microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the stress granule response. A common method is to set a threshold to identify G3BP1-positive puncta and calculate the total area of these puncta per cell.
-
Calculate the percentage of cells with stress granules or the average stress granule area per cell for each treatment condition.
-
-
Determine the dose-dependent effect of this compound on stress granule formation.
Fluorescence Recovery After Photobleaching (FRAP) Analysis (Proposed)
While not explicitly detailed in the primary literature for this compound, FRAP is a powerful technique to assess the effect of a compound on the liquidity and molecular dynamics within condensates.
Objective: To investigate if this compound alters the internal dynamics of G3BP1 within stress granules.
Materials:
-
Cells expressing a fluorescently tagged G3BP1 (e.g., G3BP1-GFP)
-
Confocal microscope with FRAP capabilities
Procedure:
-
Prepare and treat cells with this compound and a stress inducer as described in section 4.2.
-
Identify a cell with well-defined stress granules.
-
Acquire a pre-bleach image of the stress granule.
-
Use a high-intensity laser to photobleach a region of interest (ROI) within the stress granule.
-
Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2).
-
-
Compare the mobile fraction and t1/2 between vehicle-treated and this compound-treated cells to determine if the compound alters the liquidity of the stress granules.
Conclusion
This compound is a valuable chemical probe for studying the role of G3BP1 in liquid-liquid phase separation and stress granule formation. Its specific mechanism of action, by disrupting the G3BP1-Caprin-1 interaction, provides a targeted approach to modulate these processes. The quantitative data and detailed protocols presented in this guide are intended to serve as a comprehensive resource for researchers in academia and industry. Further investigation into the effects of this compound and similar molecules will undoubtedly deepen our understanding of the biology of biomolecular condensates and may pave the way for novel therapeutic strategies for a variety of human diseases.
References
The Impact of FAZ-3780 on Cellular Stress Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAZ-3780 has emerged as a potent and specific small molecule inhibitor of the Ras-GTPase-activating protein SH3 domain-binding proteins 1 and 2 (G3BP1/2). These proteins are central to the assembly of stress granules (SGs), which are dynamic, non-membranous organelles that form in response to a variety of cellular stressors. By binding to the NTF2-like (NTF2L) domain of G3BP1/2, this compound effectively disrupts the protein-protein interactions necessary for SG nucleation, leading to the inhibition of their formation and the dissolution of pre-existing SGs. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on key cellular stress response pathways, including the integrated stress response (ISR), apoptosis, and potential implications for the unfolded protein response (UPR) and the Nrf2-mediated oxidative stress response. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting cellular stress pathways.
Introduction to this compound and Cellular Stress Response
Cellular stress, induced by a multitude of factors such as oxidative stress, heat shock, viral infection, and nutrient deprivation, triggers a complex network of signaling pathways aimed at restoring homeostasis. A key event in the cellular stress response is the formation of stress granules (SGs), which are dense aggregates of stalled translation preinitiation complexes. G3BP1 and its paralog G3BP2 are essential scaffolding proteins that nucleate the assembly of SGs.
This compound (also known as G3Ib) is a small molecule inhibitor designed to specifically target the NTF2L domain of G3BP1 and G3BP2. This domain is crucial for the interaction of G3BPs with other SG components, such as Caprin1 and USP10. By competitively binding to this domain, this compound prevents the multimerization of G3BP and the subsequent recruitment of other proteins and RNA, thereby inhibiting SG assembly. This targeted inhibition provides a powerful tool to dissect the role of SGs in various cellular processes and presents a potential therapeutic strategy for diseases associated with aberrant SG formation, such as neurodegenerative disorders and cancer.
This compound's Mechanism of Action: Inhibition of G3BP-Mediated Stress Granule Formation
The primary mechanism of action of this compound is the direct inhibition of G3BP1 and G3BP2. This inhibition has been shown to be highly specific and potent.
Binding Affinity and Specificity
This compound exhibits a high binding affinity for the NTF2L domain of G3BP1. Quantitative data from surface plasmon resonance (SPR) has demonstrated this strong interaction.
| Compound | Target | Binding Affinity (Kd) |
| This compound (G3Ib) | Human G3BP1 | 0.15 µM |
Disruption of G3BP1/2 Interactions
The binding of this compound to the NTF2L domain of G3BP1/2 sterically hinders its interaction with other key proteins required for SG assembly, most notably Caprin1. This disruption is a critical step in preventing the nucleation of SGs.
This compound inhibits stress granule assembly by binding to G3BP1/2.
Impact on Cellular Stress Response Pathways
Integrated Stress Response (ISR)
The formation of SGs is a hallmark of the Integrated Stress Response (ISR), a central signaling network activated by various stress conditions that converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While this compound directly inhibits SG formation, its effect on the upstream components of the ISR, such as eIF2α phosphorylation, has not been explicitly detailed in the available literature. However, by uncoupling eIF2α phosphorylation from SG assembly, this compound allows for the investigation of SG-independent functions of the ISR.
Apoptosis
G3BP1 has been implicated in the regulation of apoptosis, with its role being context-dependent. In several cancer cell lines, the inhibition of G3BP1 has been shown to promote apoptosis. This suggests that in these contexts, SGs may play a pro-survival role, and their inhibition by this compound could sensitize cancer cells to apoptotic stimuli.
Studies have shown that G3BP1 can regulate the production of reactive oxygen species (ROS), which are key signaling molecules in apoptosis. G3BP1 itself can have pro-oxidant activity, and its sequestration into SGs can modulate cellular redox balance. By preventing SG formation, this compound may alter the localization and activity of G3BP1, thereby influencing ROS levels and apoptotic signaling.
Potential pro-apoptotic effect of this compound via G3BP1 inhibition.
Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). ER stress is a known inducer of SG formation. Knockout of G3BPs has been shown to inhibit SG formation in response to ER stress.[1] While direct studies on the effect of this compound on the UPR signaling pathways (IRE1, PERK, and ATF6) are currently lacking, it is plausible that by inhibiting a key downstream event of ER stress (SG formation), this compound could modulate the overall cellular response to ER stress. Further research is needed to elucidate the precise impact of this compound on UPR signaling and its potential therapeutic implications for diseases associated with chronic ER stress.
Nrf2-Mediated Oxidative Stress Response
The transcription factor Nrf2 is a master regulator of the antioxidant response. While a direct link between this compound and the Nrf2 pathway has not been established in the reviewed literature, the interplay between oxidative stress, SG formation, and apoptosis suggests a potential for indirect effects. Oxidative stress is a potent inducer of SGs, and as mentioned, G3BP1 can influence cellular ROS levels. By modulating G3BP1 activity and SG dynamics, this compound could potentially impact the cellular redox state, which in turn could influence Nrf2 activation. This remains a speculative but intriguing area for future investigation.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound.
| Parameter | Cell Line | Stressor | This compound Concentration | Effect |
| G3BP1 Binding Affinity (Kd) | - | - | - | 0.15 µM |
| Stress Granule Area | U2OS | Sodium Arsenite (500 µM) | 5 µM | ~36% reduction |
| Stress Granule Area | U2OS | Sodium Arsenite (500 µM) | 20 µM | ~59% reduction |
| Stress Granule Formation | U2OS | Sodium Arsenite (250 µM) | 50 µM | ~86% reduction |
Experimental Protocols
Cell Culture and Stress Induction
-
Cell Lines: U2OS (human osteosarcoma) and HeLa (human cervical cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Stress Induction:
-
Oxidative Stress: Treat cells with sodium arsenite (NaAsO2) at a final concentration of 250 µM or 500 µM for 30 minutes.
-
Heat Shock: Expose cells to 43°C for 30 minutes.
-
Immunofluorescence Staining for Stress Granules
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.
-
Induce stress as described in section 5.1.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-eIF3b) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize and capture images using a fluorescence microscope.
Immunofluorescence workflow for stress granule analysis.
Live-Cell Imaging of Stress Granule Dynamics
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with a fluorescently tagged SG marker (e.g., G3BP1-GFP).
-
Allow cells to express the fluorescent protein for 24-48 hours.
-
Replace the medium with imaging medium.
-
Place the dish on a heated microscope stage with CO2 control.
-
Acquire baseline images before treatment.
-
Add this compound or vehicle and/or a stressor to the cells.
-
Acquire time-lapse images to monitor the formation or dissolution of SGs.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of G3BP1/2 and stress granules in cellular physiology and disease. Its high potency and specificity make it a promising lead compound for the development of therapeutics targeting diseases characterized by dysregulated stress responses.
Future research should focus on elucidating the impact of this compound on other interconnected stress response pathways, particularly the UPR and the Nrf2 pathway. Understanding these broader effects will be crucial for predicting the therapeutic efficacy and potential side effects of G3BP inhibition. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its therapeutic potential in animal models of disease.
References
Investigating the Therapeutic Potential of FAZ-3780: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FAZ-3780, a novel small molecule inhibitor of Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2. This compound, also referred to as G3Ib, presents significant therapeutic potential by modulating the formation of stress granules (SGs), cellular structures implicated in the pathology of various diseases, including cancer and neurodegenerative disorders. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is designed to specifically target the NTF2-like domain within G3BP1/2.[1][2] This domain is critical for the protein-protein interactions necessary for the assembly of SGs. Under cellular stress, G3BP1/2 acts as a central node, promoting the condensation of messenger ribonucleoproteins (mRNPs) into these dynamic, membrane-less organelles.[3] this compound functions by binding to a specific pocket within this NTF2L domain, thereby disrupting the crucial interaction between G3BP1, caprin 1, and RNA.[1][2][4][5] This inhibition of co-condensation effectively blocks the formation of stress granules and can lead to the dissolution of pre-existing ones.[3][4][5]
The presumed mechanism involves antagonizing the oligomerization of G3BP1/2 proteins, which prevents the necessary valency for the formation of the large, multimeric protein-RNA complexes that constitute stress granules.[3] Studies have demonstrated the efficacy of this compound across multiple cell types and in response to a variety of cellular stressors, highlighting its potential as a robust therapeutic agent and a valuable tool for studying stress granule biology.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound and its related compounds.
Table 1: Binding Affinity of G3BP Inhibitors to Human G3BP1
| Compound | Alias | Target Domain | Binding Affinity (Kd) |
| This compound | G3Ib | NTF2L | 0.15 μM |
| FAZ-3532 | G3Ia | NTF2L | 0.54 μM |
| FAZ-3852 | G3Ib' (inactive enantiomer) | NTF2L | 44.5 μM |
| FAZ-3861 | G3Ia' (inactive enantiomer) | NTF2L | 75.5 μM |
Data sourced from surface plasmon resonance (SPR) assays.[3]
Table 2: Efficacy of this compound in Inhibiting Stress Granule Formation in Cellular Assays
| Stressor | This compound Concentration | Reduction in Stress Granule Formation | Reduction in Total Stress Granule Area |
| Sodium Arsenite (250 μM) | 50 μM | ~94% | Not Reported |
| Heat Shock | 50 μM | ~82% | Not Reported |
| Not Specified | 5 μM | Not Reported | ~50% |
| Not Specified | 20 μM | Not Reported | ~85% |
| Not Specified | 50 μM | Not Reported | ~93% |
Data is relative to treatment with the inactive enantiomer control.[3][4]
Key Experimental Protocols
This section details the methodologies used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (Kd) of this compound to its target protein, G3BP1.
-
Instrumentation: A Biacore instrument is typically used for SPR analysis.
-
Immobilization: Recombinant human G3BP1 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Preparation: this compound and its enantiomer control (FAZ-3852) are serially diluted to a range of concentrations. For this compound, a top concentration of 2 μM with subsequent half-dilutions is appropriate.[4][5][6] For the less active enantiomer, a higher top concentration of 50 μM may be used.[4][5][6]
-
Binding Assay: The diluted compounds are injected over the sensor chip surface containing the immobilized G3BP1. A reference flow cell without G3BP1 is used for double-reference subtraction to correct for bulk refractive index changes and non-specific binding.[4][5][6]
-
Data Analysis: The resulting sensorgrams, which plot response units over time, are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
In Vitro Co-condensation Assay
This assay visually determines the ability of this compound to disrupt the formation of protein-RNA condensates, which mimics the core of a stress granule.
-
Reagents:
-
Purified recombinant human G3BP1 protein.
-
Purified recombinant human caprin 1 protein.
-
An appropriate RNA source (e.g., total cellular RNA or a specific polynucleotide).
-
-
Procedure:
-
G3BP1, caprin 1, and RNA are mixed in a suitable buffer at concentrations known to promote liquid-liquid phase separation (LLPS).
-
The mixture is divided into experimental and control groups. This compound (G3Ib) is added to the experimental group, while its inactive enantiomer (G3Ib') or a vehicle control (e.g., DMSO) is added to the control groups.[4]
-
The samples are incubated to allow for condensate formation.
-
The formation of condensates (droplets) is observed and imaged using differential interference contrast (DIC) or fluorescence microscopy (if proteins are fluorescently tagged).
-
-
Endpoint: A significant reduction in the number or size of droplets in the this compound-treated sample compared to the control indicates inhibition of co-condensation.[4][5]
Cellular Stress Granule Inhibition and Dissolution Assay
This immunofluorescence-based assay quantifies the effect of this compound on SG formation in cultured cells.
-
Cell Culture: A suitable cell line (e.g., U2OS or G3BP1-GFP expressing cells) is seeded on chambered coverglass.[5]
-
Inhibition Protocol (Pre-treatment):
-
Dissolution Protocol (Post-treatment):
-
Cells are first treated with the stressor (e.g., 250 μM NaAsO2 for 30 minutes) to induce the formation of stress granules.[5]
-
This compound (e.g., 50 μM) is then added to the media, and cells are incubated for a further short period (e.g., 5 minutes) in the presence of both the stressor and the compound.[5]
-
-
Fixation and Staining:
-
Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde (PFA).[5]
-
Cells are permeabilized and stained with a primary antibody against a stress granule marker (e.g., anti-G3BP1 or anti-eIF3b) followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a confocal or high-content imaging system.
-
Image analysis software is used to quantify the number, size, and total area of stress granules per cell. The percentage reduction in SG formation is calculated relative to cells treated with a vehicle or an inactive control compound.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in blocking stress granule formation.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FAZ-3780: A Potent Modulator of G3BP-Mediated Stress Granule Assembly
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stress granules (SGs) are dense intracellular aggregates of proteins and mRNAs that form in response to cellular stress. Their formation is a highly regulated process, with the Ras-GTPase-activating protein-binding proteins 1 and 2 (G3BP1 and G3BP2) playing a central role in their nucleation and assembly. Dysregulation of stress granule dynamics has been implicated in a range of human pathologies, including neurodegenerative diseases and cancer, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of FAZ-3780 (also known as G3Ib), a small molecule inhibitor of G3BP-driven stress granule formation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the associated cellular pathways and experimental workflows.
Introduction to G3BP and Stress Granule Formation
Under conditions of cellular stress, such as oxidative stress, heat shock, or viral infection, eukaryotic cells activate a conserved response that includes the transient arrest of translation and the sequestration of stalled translation initiation complexes into non-membranous compartments known as stress granules.[1] The formation of these granules is a dynamic process driven by liquid-liquid phase separation, with G3BP1 and its paralog G3BP2 acting as key orchestrators.[2][3][4][5][6]
G3BP proteins serve as a central hub, interacting with a multitude of other proteins and RNA molecules to drive the condensation of messenger ribonucleoprotein (mRNP) complexes into SGs.[2][3][4][7] The NTF2-like (NTF2L) domain of G3BP is critical for these interactions, mediating dimerization and binding to other SG components like Caprin-1 and USP10, which in turn regulate SG assembly.[2][3][8][9] Given the central role of G3BP in SG formation, its targeted inhibition presents a promising strategy for modulating cellular stress responses and treating associated diseases.[10]
This compound: A Small Molecule Inhibitor of G3BP
This compound (G3Ib) is a small molecule designed to specifically target the NTF2L domain of G3BP1 and G3BP2.[2][3][4][5] This compound was developed by mimicking the binding motif of the Chikungunya virus nsP3 protein, which naturally inhibits SG formation by interacting with G3BP.[2][3][10] By binding to a specific pocket within the NTF2L domain, this compound effectively disrupts the protein-protein interactions necessary for G3BP oligomerization and subsequent SG assembly.[2]
Mechanism of Action
The presumed mechanism of action for this compound involves the competitive antagonism of the binding between the G3BP1/2 NTF2L domain and its partners, such as Caprin-1 and USP10.[2] This disruption inhibits the multivalent interactions required for the formation of the large protein-RNA complexes that constitute stress granules.[2] this compound has been shown to not only prevent the formation of new stress granules in response to various stressors but also to promote the dissolution of pre-existing ones.[2][3][4]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from studies on this compound, demonstrating its binding affinity and inhibitory effects on stress granule formation.
Table 1: Binding Affinity of this compound to Human G3BP1
| Compound | Top Concentration (µM) | Binding Affinity (KD) |
| This compound (G3Ib) | 2 | High Affinity (Specific KD not stated, but sensorgrams indicate strong binding)[2] |
| FAZ-3852 (G3Ib' enantiomer control) | 50 | No Discernible Binding[2] |
Table 2: Inhibition of Stress Granule Formation by this compound in Cellular Assays
| Cell Line | Stressor | This compound (G3Ib) Concentration (µM) | % Inhibition of Stress Granule Formation |
| U2OS | Sodium Arsenite | 20 | Nearly complete inhibition[2] |
| U2OS | Sodium Arsenite | 50 | Nearly complete inhibition[2] |
| HeLa (G3BP1-GFP) | Not Specified | 50 | ~82%[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on G3BP-mediated processes.
Co-Immunoprecipitation Assay to Assess G3BP1-Partner Interactions
This protocol is used to determine if this compound disrupts the interaction between G3BP1 and its binding partners, such as Caprin-1 and USP10.[2][3]
Materials:
-
U2OS cells expressing G3BP1-GFP
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
This compound (G3Ib) and inactive enantiomer (G3Ib')
-
Anti-GFP antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against Caprin-1 and USP10
-
Secondary antibodies conjugated to HRP
Procedure:
-
Culture U2OS cells expressing G3BP1-GFP to ~80-90% confluency.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Treat the cell lysates with varying concentrations of this compound or the inactive enantiomer for a specified time.
-
Add anti-GFP antibody to the lysates and incubate to form immune complexes.
-
Add Protein A/G magnetic beads to pull down the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against G3BP1-GFP, Caprin-1, and USP10.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on the co-immunoprecipitation of Caprin-1 and USP10 with G3BP1-GFP.
Cellular Stress Granule Formation Assay
This assay is used to quantify the inhibitory effect of this compound on the formation of stress granules in cultured cells.[11][12][13]
Materials:
-
U2OS or HeLa cells (can be stably expressing a fluorescently tagged SG marker like G3BP1-GFP)
-
Cell culture medium and supplements
-
This compound (G3Ib) and inactive enantiomer (G3Ib')
-
Stress-inducing agent (e.g., sodium arsenite)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Primary antibody against a stress granule marker (e.g., G3BP1 or eIF3η) if not using a fluorescently tagged cell line
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the inactive enantiomer for a defined period.
-
Induce stress by adding a stressor (e.g., 500 µM sodium arsenite) to the culture medium and incubate for a specified time (e.g., 30-60 minutes).[11]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
If required, perform immunofluorescence staining for a stress granule marker.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and size of stress granules per cell in multiple fields of view for each condition.
-
Calculate the percentage of cells with stress granules and the average number of granules per cell to determine the inhibitory effect of this compound.
Conclusion
This compound represents a significant advancement in the study of stress granule biology and a promising lead for the development of therapeutics targeting diseases associated with aberrant stress granule dynamics. Its specific mechanism of action, involving the direct inhibition of G3BP function, provides a powerful tool for dissecting the intricate cellular processes governed by these dynamic structures. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other G3BP inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Identification of small molecule inhibitors of G3BP-driven stress granule formation | Semantic Scholar [semanticscholar.org]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]
- 11. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells [jove.com]
- 13. A Quantitative Assay to Measure Stress Granule Association of Proteins and Peptides in Semi-permeabilized Human Cells [bio-protocol.org]
An In-depth Technical Guide to the Binding Affinity of FAZ-3780 to G3BP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of FAZ-3780, a small molecule inhibitor, to Ras GTPase-activating protein-binding protein 1 (G3BP1). G3BP1 is a key protein in the formation of stress granules (SGs), which are membrane-less organelles implicated in various disease states, including neurodegeneration and cancer.[1][2] Understanding the molecular interactions between small molecule inhibitors like this compound and G3BP1 is crucial for the development of novel therapeutics designed to modulate stress granule dynamics.
This compound, also referred to as G3BP inhibitor b (G3Ib), has been identified as a high-affinity binder to a specific pocket within the NTF2-like (NTF2L) domain of G3BP1.[3][4] This interaction is critical as the NTF2L domain mediates G3BP1 dimerization and its association with other key proteins involved in stress granule assembly, such as Caprin-1 and USP10.[3][5] By binding to this pocket, this compound effectively antagonizes the protein-protein interactions necessary for G3BP oligomerization, thereby inhibiting the formation of stress granules and even promoting the dissolution of pre-existing ones.[1][3]
Quantitative Data Presentation
The binding affinity of this compound and its less active enantiomer, FAZ-3852, to human G3BP1 has been quantitatively assessed using Surface Plasmon Resonance (SPR). The data highlights the high affinity and stereospecificity of the interaction.
| Compound | Alias | Target Protein | Experimental Technique | Key Parameters | Observed Affinity | Citation |
| This compound | G3Ib | Human G3BP1 (NTF2L Domain) | Surface Plasmon Resonance (SPR) | Top concentration tested: 2 µM | High Affinity | [3][4] |
| FAZ-3852 | G3Ib' (enantiomer) | Human G3BP1 (NTF2L Domain) | Surface Plasmon Resonance (SPR) | Top concentration tested: 50 µM | Strongly reduced affinity compared to this compound | [3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on G3BP1.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol describes the method used to determine the direct binding of this compound to G3BP1.[4]
Objective: To measure the binding affinity and kinetics of this compound to the NTF2L domain of G3BP1.
Instrumentation:
-
Biacore 8K instrument (Cytiva) or equivalent SPR system.[4]
Materials:
-
Sensor Chip: Neutravidin-coated sensor chip.[4]
-
Ligand: Biotinylated, AVI-tagged NTF2L domain of human G3BP1.[4]
-
Analyte: this compound (G3Ib) and its enantiomer FAZ-3852 (G3Ib') dissolved in an appropriate buffer containing DMSO.
-
Running Buffer: 20 mM Tris, 300 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4.[4]
-
Reference Surface: A neutravidin-only surface is used for reference subtraction.[4]
Procedure:
-
System Preparation: The SPR system is equilibrated to 25°C. The running buffer is degassed and primed through the system.[4]
-
Ligand Immobilization: The biotinylated G3BP1 NTF2L domain is captured on the neutravidin sensor chip surface. The protein is injected over the flow cell until a capture level of approximately 1,000 resonance units (RU) is achieved. A separate flow cell is left with only neutravidin to serve as a reference.[4]
-
Analyte Injection: this compound is prepared in a serial dilution (e.g., a 1/2 dilution series with a top concentration of 2 µM) in running buffer.[3][4]
-
Binding Measurement: Each concentration of the analyte is injected over the G3BP1-immobilized surface and the reference surface for a set association time (e.g., 90 seconds), followed by a dissociation phase with running buffer. The response is measured in real-time.[3][6]
-
Data Analysis:
-
The data is double-reference subtracted, where the signal from the reference flow cell is subtracted from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.[4]
-
Equilibrium binding analysis is performed by measuring the binding response at the end of the 90-second association phase, ensuring equilibrium has been reached.[3]
-
The equilibrium dissociation constant (Kd) is estimated by fitting the data to a 1:1 Langmuir binding model.[4]
-
No surface regeneration is required between cycles as the small molecules dissociate completely.[3]
-
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to assess how this compound affects the interaction between G3BP1 and its binding partners, Caprin-1 and USP10.[3]
Objective: To determine if this compound disrupts the interaction of G3BP1 with endogenous Caprin-1 and USP10 in a cellular context.
Materials:
-
U2OS cells expressing G3BP1-GFP.[3]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound (G3Ib) and inactive enantiomer (G3Ib').
-
Anti-GFP magnetic beads or agarose.
-
Antibodies: Primary antibodies against Caprin-1 and USP10, and appropriate secondary antibodies for Western blotting.
Procedure:
-
Cell Lysis: U2OS G3BP1-GFP cells are harvested and lysed to prepare whole-cell lysates.
-
Compound Treatment: The lysates are treated with increasing concentrations of this compound or the inactive enantiomer as a control.[3]
-
Immunoprecipitation: G3BP1-GFP is immunoprecipitated from the treated lysates using anti-GFP beads. The beads are incubated with the lysates to allow the antibody to bind to G3BP1-GFP and any associated proteins.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against G3BP1, Caprin-1, and USP10 to detect the presence and relative amounts of these proteins in the immunoprecipitated complex.
-
Analysis: A dose-dependent reduction in the amount of co-immunoprecipitated Caprin-1 and USP10 with G3BP1 in the presence of this compound indicates that the compound disrupts these interactions.[3]
Visualizations
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for determining this compound binding affinity to G3BP1 via SPR.
Signaling Pathway: G3BP1 Inhibition by this compound
Caption: this compound inhibits G3BP1-mediated stress granule formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel small molecule ligands of the RNA-Binding protein G3BP1, which regulate stress granule formation | Poster Board #418 - American Chemical Society [acs.digitellinc.com]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
FAZ-3780 (G3Ib): A Small Molecule Modulator of Stress Granule Dynamics in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are often characterized by the pathological aggregation of proteins and disruptions in RNA metabolism.[1][2] A key cellular process implicated in these pathologies is the formation of stress granules (SGs), which are dense intracellular aggregates of proteins and RNAs that form in response to cellular stress.[3][4] While typically a protective mechanism, aberrant or persistent stress granule formation is increasingly linked to the progression of neurodegeneration.[3][5] This guide focuses on FAZ-3780, also known as G3BP inhibitor b (G3Ib), a small molecule designed to modulate stress granule formation by targeting the Ras GTPase-activating protein-binding protein 1 (G3BP1).[3][4][6] We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.
Introduction to this compound (G3Ib) and its Target, G3BP1
This compound (G3Ib) is a novel small molecule inhibitor of G3BP-driven stress granule formation.[3][4] G3BP1 is a crucial protein in the initiation and assembly of stress granules.[7] Under conditions of cellular stress, G3BP1 acts as a scaffold, bringing together various proteins and messenger RNAs (mRNAs) to form these granules.[3] The NTF2-like domain of G3BP1 is essential for its function in stress granule nucleation and for its interaction with other proteins.[7]
This compound was developed to bind to a specific pocket within the NTF2-like domain of G3BP1, a site also targeted by some viruses to inhibit the host's stress response.[3][4] By binding to this pocket, this compound disrupts the interaction of G3BP1 with its binding partners, thereby inhibiting the formation of stress granules.[3] This mechanism of action holds therapeutic promise for neurodegenerative diseases where dysregulated stress granule dynamics are a contributing factor.[3][6]
Mechanism of Action of this compound (G3Ib)
This compound (G3Ib) functions by directly binding to the NTF2-like domain of G3BP1.[3][4] This binding event competitively inhibits the association of G3BP1 with other key proteins required for stress granule assembly, such as Caprin-1 and USP10.[3] The disruption of these protein-protein interactions prevents the nucleation and growth of stress granules.[3] Furthermore, this compound has been shown to not only prevent the formation of new stress granules but also to promote the disassembly of pre-existing ones.[3][4][6]
The proposed mechanism of action involves the following key steps:
-
Binding to G3BP1: this compound binds with high affinity to the NTF2-like domain of G3BP1.[3][4]
-
Inhibition of Protein-Protein Interactions: This binding blocks the interaction of G3BP1 with its binding partners.[3]
-
Disruption of Liquid-Liquid Phase Separation: The inhibition of these interactions disrupts the liquid-liquid phase separation process that underlies stress granule formation.[3]
-
Inhibition and Dissolution of Stress Granules: As a result, the formation of new stress granules is inhibited, and existing granules are dissolved.[3][4]
Signaling Pathway of this compound (G3Ib) Action
Caption: Mechanism of this compound (G3Ib) in inhibiting stress granule formation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound (G3Ib).
Table 1: Binding Affinity of this compound (G3Ib) to G3BP1
| Compound | Top Concentration (µM) |
| This compound (G3Ib) | 2 |
| FAZ-3852 (G3Ib' - inactive enantiomer) | 50 |
Data from surface plasmon resonance experiments.[3][4]
Table 2: Efficacy of this compound (G3Ib) in a Cellular Model of Neurodegeneration
| Treatment | Percentage of Cells with Stress Granules | % Dissolution of Stress Granules |
| Before G3Ib | ~20% | N/A |
| After G3Ib (50 µM) | Not Reported | 69% |
| After G3Ib' (inactive enantiomer) | Not Reported | 6% |
U2OS cells expressing mutant VCP A232E, a model for multisystem proteinopathy.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound (G3Ib).
In Vitro Liquid-Liquid Phase Separation (LLPS) Assay
This assay assesses the ability of this compound to inhibit the formation of G3BP1-containing condensates in a test tube.
-
Reagents:
-
Purified human G3BP1 protein
-
Purified FLAG-GFP-G3BP1
-
Purified Caprin-1 protein
-
Total cellular RNA from U2OS cells
-
LLPS buffer (37 mM Tris pH 7.5, 116 mM NaCl, 0.33% NP-40, 2.6% glycerol, 0.5 mM DTT)
-
This compound (G3Ib) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture with a total volume of 30 µl in the LLPS buffer.
-
Add total cellular RNA to a final concentration of 20 ng/µL.
-
Add G3BP1 to a final concentration of 1.425 µM, FLAG-GFP-G3BP1 to 0.075 µM, and Caprin-1 to 1.5 µM.
-
Add this compound or DMSO (vehicle control) to the desired final concentration.
-
Initiate the reaction by adding the G3BP1/Caprin-1 protein mix to the cellular RNA.
-
Shake the mixture for 3 minutes at 450 rpm.
-
Incubate in the dark for 70 minutes at 25°C.
-
Visualize the formation of condensates using fluorescence microscopy (for GFP-G3BP1).
-
Cellular Stress Granule Dissolution Assay
This assay evaluates the ability of this compound to dissolve pre-formed stress granules in a cellular model of neurodegeneration.
-
Cell Line: U2OS cells with endogenously TdTomato-tagged G3BP1.
-
Reagents:
-
Plasmid encoding VCP A232E-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (G3Ib) dissolved in DMSO
-
Cell culture medium
-
-
Procedure:
-
Seed U2OS-TdTomato-G3BP1 cells in a suitable imaging dish.
-
Transfect the cells with the VCP A232E-GFP plasmid and incubate for 24 hours to induce stress granule formation.
-
Identify and image cells containing TdTomato-positive stress granules before treatment.
-
Add this compound (G3Ib) to a final concentration of 50 µM to the cell culture medium.
-
Incubate for 30 minutes.
-
Re-image the same cells to observe the dissolution of stress granules.
-
Quantify the percentage of cells showing dissolution of stress granules by comparing before and after treatment images. This can be done using automated puncta tracking or manual blinded cell counting.[3]
-
Experimental Workflow: Cellular Stress Granule Dissolution Assay
Caption: Workflow for the cellular stress granule dissolution assay.
Conclusion and Future Directions
This compound (G3Ib) represents a promising class of small molecules that can modulate the formation and dissolution of stress granules by directly targeting G3BP1.[3][4][6] Its ability to dissolve stress granules in a cellular model of neurodegeneration suggests its potential as a therapeutic agent for diseases characterized by aberrant stress granule pathology.[4] Future research should focus on evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to understand the long-term consequences of inhibiting stress granule formation and to explore the potential for combination therapies. The development of compounds like this compound opens up new avenues for targeting the complex cellular processes that contribute to neurodegeneration.
References
- 1. neuroscirn.org [neuroscirn.org]
- 2. Pathological stress granules in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress granule formation helps to mitigate neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Effect of FAZ-3780 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAZ-3780, also known as G3Ib, is a small molecule inhibitor targeting the Ras-GTPase-activating protein SH3 domain-binding proteins 1 and 2 (G3BP1/2). These proteins are critical for the assembly of stress granules, which are cytoplasmic aggregates that form in response to cellular stress and are increasingly implicated in cancer cell survival, proliferation, and chemoresistance. This technical guide provides an in-depth overview of the current understanding of the effects of G3BP inhibition, using this compound as a key example, on cancer cell proliferation. Due to the limited public availability of direct quantitative data for this compound's impact on cancer cell proliferation, this guide leverages data from studies involving the knockdown of its target, G3BP1, as a proxy to elucidate its potential anti-proliferative effects and underlying mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and drug development in this promising area of oncology.
Introduction: G3BP and Its Role in Cancer
G3BP1 and its paralog G3BP2 are RNA-binding proteins that act as central hubs in the formation of stress granules (SGs).[1][2] Under conditions of cellular stress, such as nutrient deprivation, hypoxia, or exposure to chemotherapeutic agents, eukaryotic cells can halt translation and sequester untranslated mRNAs and associated proteins into SGs. This process is believed to be a pro-survival mechanism.[1][2]
Numerous studies have demonstrated that G3BP1 is overexpressed in a variety of human cancers, including breast, colon, and lung cancer, and its elevated expression often correlates with poor prognosis.[3][4] G3BP1 has been shown to promote cancer cell proliferation, invasion, and resistance to therapy through its role in SG formation and its interaction with key oncogenic signaling pathways.[3][4][5] Therefore, the inhibition of G3BP1/2 presents a compelling therapeutic strategy for cancer treatment. This compound (G3Ib) is a novel small molecule designed to bind to a specific pocket in G3BP1/2, thereby inhibiting their function and the subsequent formation of stress granules.[1][6]
Quantitative Data: The Impact of G3BP1 Inhibition on Cancer Cell Proliferation
While direct studies quantifying the effect of this compound on cancer cell proliferation are not yet widely published, research on the targeted knockdown of G3BP1 provides valuable insights into the potential efficacy of G3BP inhibitors. The following tables summarize key findings from such studies.
Table 1: Effect of G3BP1 Knockdown on Breast Cancer Cell Proliferation ([3H]-Thymidine Incorporation Assay) [7]
| Cell Line | G3BP1 Knockdown (siRNA) | Proliferation Inhibition (%) |
| MCF-7 | Yes | Significant reduction |
| MDA-MB-468 | Yes | Significant reduction |
| BT549 | Yes | Significant reduction |
| MDA-MB-231 | Yes | Tendency towards reduction |
Table 2: Effect of G3BP1 Knockdown on Colon Cancer Cell Proliferation (CCK-8 Assay) [3]
| Cell Line | G3BP1 Knockdown (siRNA) | Proliferation Inhibition |
| SW620 | Yes | Significantly inhibited |
Signaling Pathways Modulated by G3BP1
G3BP1 exerts its pro-proliferative effects by modulating several critical cancer-related signaling pathways. The inhibition of G3BP1 by molecules like this compound is expected to disrupt these pathways, leading to a reduction in cancer cell proliferation.
Wnt/β-catenin Signaling Pathway
G3BP1 has been shown to positively regulate the Wnt/β-catenin signaling pathway. It can interact with and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[8] This inactivation prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of pro-proliferative target genes.[8]
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of G3BP1 facilitates the progression of colon cancer by activating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G3BP1 regulates breast cancer cell proliferation and metastasis by modulating PKCζ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of G3BP1 suppresses proliferation, migration, and invasion of esophageal cancer cells via Wnt/β-catenin and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G3BP1 promotes human breast cancer cell proliferation through coordinating with GSK-3β and stabilizing β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FA-3780 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780, also known as G3Ib, is a potent and specific small molecule inhibitor of Ras-GTPase-activating protein (SH3 domain)-binding protein 1 and 2 (G3BP1/2). These proteins are critical for the assembly of stress granules (SGs), which are dense aggregates of proteins and RNAs that form in the cytoplasm in response to various cellular stressors. By binding to the NTF2-like domain of G3BP1/2, this compound effectively disrupts the protein-protein interactions necessary for SG nucleation and condensation. This makes this compound a valuable tool for studying the role of stress granules in various physiological and pathological processes, including viral infections, neurodegenerative diseases, and cancer.
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on stress granule formation, cell viability, and apoptosis.
Mechanism of Action
This compound targets the NTF2-like domain of G3BP1 and G3BP2, which is a key interaction hub for proteins like Caprin1, a protein essential for stress granule assembly. By competitively inhibiting these interactions, this compound prevents the liquid-liquid phase separation (LLPS) process that drives the formation of stress granules. The binding affinity of this compound (G3Ib) to G3BP1 is high, with a dissociation constant (Kd) of 0.15 µM.[1]
Below is a diagram illustrating the signaling pathway leading to stress granule formation and the point of intervention for this compound.
Caption: G3BP Signaling Pathway and this compound Inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound (G3Ib).
Table 1: Binding Affinity of this compound (G3Ib) to G3BP1
| Compound | Target | Binding Affinity (Kd) |
| This compound (G3Ib) | G3BP1 | 0.15 µM |
Data obtained from surface plasmon resonance (SPR) analysis.[1]
Table 2: Inhibition of Stress Granule Formation by this compound (G3Ib)
| Cell Line | Compound Concentration | Stress Inducer | % Inhibition of SG Formation |
| U2OS | 50 µM | 250 µM Sodium Arsenite | ~82% |
| HeLa | 50 µM | 250 µM Sodium Arsenite | ~82% |
Data is based on studies where G3BP1-GFP was expressed to visualize stress granules.[1][2] Note: A full dose-response curve and IC50 values for this compound in these cell lines are not currently available in the public domain.
Experimental Protocols
Below is a diagram outlining the general experimental workflow for assessing the effects of this compound.
Caption: General Experimental Workflow for this compound.
Protocol 1: Inhibition of Stress Granule Formation
This protocol details the steps to assess the inhibitory effect of this compound on sodium arsenite-induced stress granule formation in U2OS or HeLa cells.
Materials:
-
U2OS or HeLa cells (stably expressing G3BP1-GFP is recommended for visualization)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (G3Ib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium Arsenite (NaAsO₂)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde or Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed U2OS or HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 20 minutes to 24 hours, depending on the experimental design. A 20-minute pre-incubation is sufficient to observe the inhibition of SG formation.[1]
-
-
Stress Induction:
-
Prepare a stock solution of sodium arsenite in water.
-
Add sodium arsenite directly to the cell culture medium to a final concentration of 250-500 µM.
-
Incubate for 30 minutes at 37°C to induce stress granule formation.
-
-
Fixing and Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, for antibody staining).
-
Wash three times with PBS.
-
Stain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. G3BP1-GFP will appear as distinct puncta (stress granules) in stressed, vehicle-treated cells.
-
Quantify the number and size of stress granules per cell in multiple fields of view for each treatment condition. The percentage of cells with stress granules can also be determined.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cultured cells using a colorimetric MTT assay.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
References
FAZ-3780: Application Notes for Inhibiting Stress Granule Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress granules (SGs) are dense aggregations of proteins and RNAs that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infections. These dynamic, non-membranous organelles are believed to play a crucial role in regulating mRNA translation and cell fate under stress conditions. The core of SG assembly is driven by the Ras-GTPase-activating protein SH3 domain-binding protein (G3BP). The aberrant formation and persistence of stress granules have been implicated in a range of human diseases, including neurodegenerative disorders and cancer, making them a compelling target for therapeutic intervention.
FAZ-3780 (also known as G3Ib) is a small molecule inhibitor designed to interfere with the formation of stress granules. It functions by binding to the NTF2-like domain of G3BP1 and its paralog G3BP2, thereby disrupting their interaction with key binding partners like Caprin-1. This inhibition prevents the condensation of G3BP, RNA, and other essential proteins required for SG assembly. These application notes provide detailed protocols and quantitative data for utilizing this compound to inhibit stress granule formation in a research setting.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for inhibiting stress granule formation under various experimental conditions.
Table 1: Inhibition of Stress Granule Formation with this compound Pre-treatment
| Cell Line | Stressor | This compound Concentration | Incubation Time with this compound | Result |
| U2OS | 500 µM Sodium Arsenite (30 min) | 5 µM | 20 min | ~50% reduction in total stress granule area |
| U2OS | 500 µM Sodium Arsenite (30 min) | 20 µM | 20 min | ~85% reduction in total stress granule area |
| U2OS | 500 µM Sodium Arsenite (30 min) | 50 µM | 20 min | ~93% reduction in total stress granule area |
| U2OS | 500 µM Sodium Arsenite (30 min) | 20 µM | 24 hours | Nearly complete inhibition of stress granule formation[1] |
| U2OS | 500 µM Sodium Arsenite (30 min) | 50 µM | 24 hours | Nearly complete inhibition of stress granule formation[1] |
| HeLa | Not specified | Not specified | Not specified | Effective inhibition of stress granule formation |
Table 2: Dissolution of Pre-formed Stress Granules by this compound
| Cell Line | Stressor | This compound Concentration | Time after Addition | Result |
| U2OS | 250 µM Sodium Arsenite (30 min) | 50 µM | 2 min | Significant dissolution of stress granules |
| U2OS | 250 µM Sodium Arsenite (30 min) | 50 µM | 10 min | Further dissolution of stress granules |
| Model System | Not specified | Not specified | 30 sec | 90% of granules gone[2] |
Signaling Pathway and Mechanism of Action
This compound targets the central hub of stress granule formation, G3BP1 and G3BP2. Under cellular stress, G3BP proteins interact with other proteins, such as Caprin-1, and RNA, leading to liquid-liquid phase separation and the assembly of stress granules. This compound binds to the NTF2-like domain of G3BP, a critical protein-protein interaction site. This binding event competitively inhibits the interaction between G3BP and Caprin-1, thereby preventing the necessary condensation for stress granule formation.
References
- 1. Video: Visualization of G3BP Stress Granules Dynamics in Live Primary Cells [jove.com]
- 2. Distinct Structural Features ofCaprin-1 Mediate Its Interaction with G3BP-1 and Its Induction of Phosphorylation of Eukaryotic Translation Initiation Factor 2α, Entry to Cytoplasmic Stress Granules, and Selective Interaction with a Subset of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation with FAZ-3780 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780 is a small molecule inhibitor that targets the NTF2-like (NTF2L) domain of Ras GTPase-activating protein-binding protein 1 and 2 (G3BP1/2).[1][2] G3BP1/2 are core components of stress granules (SGs), which are dense aggregates of proteins and RNAs that form in response to cellular stress.[1][2] this compound specifically disrupts the protein-protein interactions mediated by the NTF2L domain, notably the interaction between G3BP1 and its binding partners Caprin1 and USP10.[1][2] This inhibitory action prevents the condensation of G3BP1/2 and subsequently blocks the formation of stress granules.[1][2]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[3] This method is particularly valuable for validating the mechanism of action of small molecule inhibitors like this compound, by demonstrating the disruption of a specific protein complex.[4] These application notes provide a detailed protocol for performing a Co-IP experiment to assess the effect of this compound on the interaction between G3BP1 and its binding partners.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the G3BP1 signaling pathway and the experimental workflow for the Co-immunoprecipitation protocol with this compound treatment.
Quantitative Data Summary
The following tables provide recommended concentrations and component details for the Co-IP protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Dilution | Purpose |
| This compound | 5 - 50 µM | Inhibition of G3BP1 protein-protein interactions.[5] |
| Anti-G3BP1 Antibody | 1-5 µg per IP | Immunoprecipitation of G3BP1 and its binding partners. |
| Anti-Caprin1 Antibody | 1:1000 for Western Blot | Detection of co-immunoprecipitated Caprin1. |
| Anti-USP10 Antibody | 1:1000 for Western Blot | Detection of co-immunoprecipitated USP10. |
| Control IgG | 1-5 µg per IP | Negative control for non-specific binding to the beads and antibody. |
| Protein A/G Beads | 20-30 µL of slurry per IP | Capture of the antibody-protein complexes. |
Table 2: Lysis Buffer Composition (G3BP1 Co-IP)
| Component | Final Concentration | Function |
| Tris-HCl (pH 7.7) | 20 mM | Buffering agent to maintain pH.[6] |
| NaCl | 150 mM | Maintains physiological ionic strength.[6] |
| MgCl₂ | 5 mM | Divalent cation, may be important for protein interactions.[6] |
| DTT | 1 mM | Reducing agent to prevent oxidation of sulfhydryl groups.[6] |
| NP-40 | 0.5% (v/v) | Non-ionic detergent for cell lysis while preserving protein interactions.[6] |
| Glycerol | 10% (v/v) | Stabilizes proteins and protein complexes.[6] |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases. |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins. |
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Seed U-2 OS cells (or other suitable cell line) in 10 cm culture dishes and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2]
-
Treatment:
-
For the experimental group, treat the cells with this compound at a final concentration of 5-50 µM for 1-24 hours. The optimal concentration and treatment time should be determined empirically.[5]
-
For the vehicle control group, treat the cells with an equivalent volume of DMSO.
-
-
Optional Stress Induction: To study the effect of this compound on stress-induced interactions, cells can be treated with an inducing agent such as sodium arsenite (e.g., 200 µM for 2 hours) following the this compound incubation.[6]
B. Cell Lysis
-
Wash: After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Lysis Buffer (see Table 2) to each 10 cm dish.
-
Incubation: Incubate the dishes on ice for 10-15 minutes with occasional swirling.
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).
C. Co-immunoprecipitation
-
Lysate Normalization: Adjust the protein concentration of all samples to be equal (typically 1-2 mg of total protein in 500 µL to 1 mL of Lysis Buffer).
-
Pre-clearing (Optional but Recommended):
-
To each lysate sample, add 1 µg of control IgG (from the same species as the primary antibody) and 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Set aside 20-50 µL of the pre-cleared lysate as the "Input" control.
-
To the remaining pre-cleared lysate, add 1-5 µg of the anti-G3BP1 antibody.
-
As a negative control, prepare a parallel sample with 1-5 µg of control IgG instead of the anti-G3BP1 antibody.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 20-30 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Lysis Buffer (or a wash buffer of similar composition).
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
To elute the immunoprecipitated proteins, add 30-50 µL of 1X SDS-PAGE loading buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins.
-
D. Western Blot Analysis
-
SDS-PAGE: Load the eluted samples and the "Input" control onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against G3BP1, Caprin1, and USP10 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results
In the vehicle-treated samples, the anti-G3BP1 antibody should successfully immunoprecipitate G3BP1. The Western blot analysis of these immunoprecipitates is expected to show the presence of both Caprin1 and USP10, confirming their interaction with G3BP1. In contrast, in the this compound-treated samples, while G3BP1 should still be immunoprecipitated, the amount of co-immunoprecipitated Caprin1 and USP10 is expected to be significantly reduced in a dose-dependent manner. This result would demonstrate the efficacy of this compound in disrupting the G3BP1-Caprin1 and G3BP1-USP10 interactions within the cell. The "Input" lanes should show the presence of all three proteins in the initial cell lysate, and the control IgG IP should not pull down any of the target proteins, confirming the specificity of the immunoprecipitation.
References
- 1. G3BP1-linked mRNA partitioning supports selective protein synthesis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. G3BP–Caprin1–USP10 complexes mediate stress granule condensation and associate with 40S subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-protein interactions with G3BPs drive stress granule condensation and gene expression changes under cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAZ-3780 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780, also known as G3Ib, is a potent small molecule inhibitor of Ras-GTPase-activating protein (SH3 domain)-binding protein 1 and 2 (G3BP1/2).[1][2][3][4] It functions by binding to the NTF2-like (NTFL) domain of G3BP1/2, a critical interaction hub for the formation of stress granules (SGs).[1][2] Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and are implicated in various diseases, including neurodegeneration and cancer.[1][5] this compound disrupts the co-condensation of G3BP1, caprin 1, and RNA, thereby inhibiting the formation of SGs and promoting the dissolution of pre-existing ones.[1][2][4] These properties make this compound a valuable tool for studying the biology of stress granules and a potential therapeutic agent.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. The following table summarizes the key chemical properties and solubility information for this compound.
| Property | Value | Source |
| Synonym | G3Ib | [1][2][4] |
| Molecular Formula | C₃₅H₅₀N₄O₅ | [3] |
| Molecular Weight | 606.80 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at -20°C, sealed and away from moisture. For long-term storage of stock solutions, -80°C is recommended. | [3] |
| Solubility | DMSO: 50 mg/mL (82.40 mM) (requires sonication) | [3] |
Note on DMSO: It is important to use anhydrous (newly opened) DMSO, as it is hygroscopic and the presence of water can significantly impact the solubility of the compound.[3]
Preparation of Stock and Working Solutions for In Vitro Studies
This protocol outlines the steps for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.068 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 6.068 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until it becomes clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to your cell cultures.
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
In Vitro Experimental Protocols
The following are example protocols for studying the effect of this compound on stress granule formation in cultured cells.
Inhibition of Stress Granule Formation
This protocol is designed to assess the ability of this compound to prevent the formation of stress granules upon induction by a chemical stressor.
Cell Lines: U2OS or HeLa cells stably expressing G3BP1-GFP are commonly used.[2]
Materials:
-
Cultured U2OS-G3BP1-GFP or HeLa-G3BP1-GFP cells in appropriate chambered cover glass or imaging plates
-
This compound working solutions (e.g., 5, 10, 20, 50 µM in cell culture medium)[1]
-
Vehicle control (cell culture medium with DMSO)
-
Stress-inducing agent: Sodium arsenite (NaAsO₂) solution (e.g., 500 µM final concentration)[1]
-
Fluorescence microscope
Protocol:
-
Seed the cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound working solutions or the vehicle control for 20 minutes.[1][2]
-
Induce stress by adding sodium arsenite to a final concentration of 250-500 µM.[1][2]
-
Incubate the cells for 30 minutes to allow for stress granule formation.[1]
-
Image the cells using a fluorescence microscope to visualize the G3BP1-GFP-labeled stress granules.
-
Quantify the number and size of stress granules per cell using appropriate image analysis software.
Dissolution of Pre-formed Stress Granules
This protocol evaluates the capacity of this compound to dissolve existing stress granules.
Protocol:
-
Seed and culture the cells as described above.
-
Induce stress granule formation by treating the cells with sodium arsenite (e.g., 250 µM) for 30 minutes.[2]
-
After stress induction, add this compound working solutions (e.g., 50 µM) or the vehicle control to the cells.[1][2]
-
Monitor the dissolution of stress granules over time using live-cell imaging or by fixing and imaging the cells at different time points (e.g., 2, 10, and 30 minutes after compound addition).[1]
-
Quantify the changes in stress granule area per cell.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting stress granule formation.
Caption: Workflow for studying this compound's effect on stress granule formation.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Structure and Function of G3BP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAZ-3780 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780, also known as G3Ib, is a potent small molecule inhibitor of stress granule (SG) formation.[1][2][3] Stress granules are dense aggregations of proteins and RNAs that form in the cytoplasm in response to various cellular stressors.[1][2] They are implicated in a range of disease states, including neurodegenerative diseases and cancer.[2][3] this compound presents a valuable chemical tool for studying the biology of stress granules and holds therapeutic potential.[1][2][3] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of stress granule formation.
Mechanism of Action
This compound functions by directly binding to the NTF2L-like domain of the Ras-GTPase-activating protein (SH3 domain)-binding proteins 1 and 2 (G3BP1/2).[1][2] G3BP1/2 are core nucleating proteins essential for the assembly of stress granules.[2][4] The binding of this compound to the NTF2L domain disrupts the interaction of G3BP1/2 with key protein partners, such as Caprin1 and USP10.[1][2] This interference with the G3BP protein-protein interaction network is believed to limit the oligomerization of G3BP1/2, which is a critical step for the formation of the large, multimeric protein-RNA complexes that constitute stress granules.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
High-Throughput Screening Applications
This compound is an ideal tool compound for developing and validating high-throughput screening assays aimed at discovering novel modulators of stress granule formation. The primary application is in cell-based, high-content screening (HCS) assays that visualize and quantify stress granule dynamics.
Key HTS Assay Principle:
A cell-based assay utilizing a stable cell line expressing a fluorescently tagged stress granule marker, such as G3BP1-GFP, is the foundation for a robust HTS campaign.[1][2] Cells are treated with library compounds, followed by the induction of stress to promote stress granule formation. Automated microscopy and image analysis are then used to quantify the number, size, and intensity of stress granules per cell. This compound serves as a positive control for inhibition, while a vehicle (e.g., DMSO) serves as a negative control.
Data Presentation
Quantitative data from an HTS campaign should be summarized for clarity and comparative analysis.
Table 1: Example Data Summary from a High-Content Screen for Stress Granule Inhibitors
| Compound ID | Concentration (µM) | Mean SG Count per Cell | % Inhibition | Z'-factor |
| DMSO | - | 15.2 | 0 | 0.65 |
| This compound | 10 | 2.1 | 86.2 | |
| Library Cmpd 1 | 10 | 14.8 | 2.6 | |
| Library Cmpd 2 | 10 | 5.5 | 63.8 | |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: High-Content Screening Assay for Inhibitors of Stress Granule Formation
This protocol is designed for a 384-well plate format and relies on automated microscopy and image analysis.
Materials:
-
U2OS cell line stably expressing G3BP1-GFP
-
Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay medium: FluoroBrite DMEM supplemented with 10% FBS and 4 mM L-glutamine[2]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Compound library plates
-
Sodium Arsenite (NaAsO₂) stock solution (e.g., 50 mM in water)
-
384-well, black, clear-bottom imaging plates
-
Automated liquid handler
-
Automated high-content imaging system
-
Image analysis software
Experimental Workflow:
Caption: HTS workflow for SG inhibitors.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend U2OS-G3BP1-GFP cells in culture medium.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well imaging plate to achieve a density of approximately 2,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting library compounds and controls (this compound and DMSO) in assay medium.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of the compounds from the intermediate plates to the cell plates.
-
Add 20 µL of assay medium to all wells.
-
Incubate for 20 minutes at 37°C and 5% CO₂.[2]
-
-
Stress Induction:
-
Imaging and Analysis:
-
Image the plates using an automated high-content imaging system with appropriate filters for GFP. Acquire images from at least two sites per well.
-
Use an image analysis software to identify individual cells and quantify the number, size, and intensity of G3BP1-GFP-positive puncta (stress granules) within each cell.
-
Data Analysis and Hit Identification:
-
Calculate the average number of stress granules per cell for each well.
-
Normalize the data to the plate controls:
-
% Inhibition = 100 * (1 - (Mean SG count in compound well - Mean SG count in positive control) / (Mean SG count in negative control - Mean SG count in positive control))
-
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Set a hit threshold (e.g., >50% inhibition) to identify primary hits from the compound library.
Concluding Remarks
This compound is a critical reagent for the study of stress granule biology and the development of high-throughput screening assays. The protocols and information provided here offer a robust starting point for researchers aiming to identify and characterize novel modulators of this important cellular process. Further optimization of assay parameters, such as cell density, stressor concentration, and incubation times, may be necessary depending on the specific cell line and instrumentation used.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Structure and Function of G3BP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FAZ-3780 in Viral Infection and Stress Granule Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780 is a potent and specific small molecule inhibitor of Ras-GTPase-activating protein SH3-domain-binding protein 1 and 2 (G3BP1/2). These proteins are central to the assembly of stress granules (SGs), which are dynamic, non-membranous aggregates of messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses, including viral infection.[1][2] Many viruses have evolved mechanisms to manipulate SG formation to facilitate their replication, often by targeting the same protein, G3BP1, that this compound inhibits.[1][2][3][4] This makes this compound an invaluable tool for dissecting the intricate relationship between viral infection, the host stress response, and the role of SGs in both antiviral defense and viral pathogenesis.
These application notes provide a comprehensive guide to using this compound to study its effects on viral infection and stress granule dynamics, complete with detailed protocols and data presentation guidelines.
Mechanism of Action
This compound functions by binding to a specific pocket within the NTF2-like domain of G3BP1/2.[1][2] This is the same binding site utilized by the non-structural protein 3 (nsP3) of some alphaviruses, such as Chikungunya virus (CHIKV), to inhibit SG formation.[1][2][3][4] By occupying this pocket, this compound disrupts the interaction of G3BP1/2 with key binding partners like Caprin1, which is essential for the liquid-liquid phase separation (LLPS) process that drives SG assembly.[1][2] Consequently, this compound can both prevent the formation of new SGs and promote the dissolution of pre-existing ones.[1][2]
Caption: this compound competitively inhibits G3BP1/2, mimicking viral nsP3.
Key Applications
-
Investigating the Role of Stress Granules in Viral Replication: By inhibiting SG formation, this compound allows for the direct assessment of their impact on the viral life cycle.
-
Elucidating Viral Evasion of the Host Stress Response: this compound can be used to study viruses that manipulate G3BP1 to their advantage, providing insights into viral pathogenesis.
-
Screening for Antiviral Therapeutics: As G3BP1 is a key host factor for many viruses, this compound serves as a proof-of-concept for host-targeted antiviral strategies.
-
Dissecting Antiviral Signaling Pathways: Stress granules are implicated in innate immune signaling. This compound can be used to probe the connection between SG dynamics and antiviral pathways like the RIG-I pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) for G3BP1 | 0.15 µM | Surface Plasmon Resonance (SPR) | [5] |
| Cellular Potency (SG Inhibition) | 5 - 50 µM | Live-cell imaging / IF | [1] |
| Cytotoxicity (U2OS cells, 24h) | No significant toxicity observed up to 50 µM | CellTiter-Glo | [1] |
Note: Specific antiviral EC50 values for this compound are not yet publicly available. However, other small molecules targeting the same G3BP1 pocket have shown potent antiviral activity against Chikungunya virus, with EC50 values in the low micromolar range.
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Stress Granule Formation
This protocol details how to visualize and quantify the inhibition of stress granule formation by this compound using immunofluorescence microscopy.
Materials:
-
HeLa or U2OS cells
-
24-well plates with coverslips
-
This compound (and inactive enantiomer as control)
-
Stress-inducing agent (e.g., 0.5 mM Sodium Arsenite)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-TIAR)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound (e.g., 5, 10, 20, 50 µM) or a vehicle control (DMSO) for 1 hour.
-
Induce stress by adding sodium arsenite to the media for 30-60 minutes.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount coverslips on slides and image using a fluorescence microscope.
-
Quantify the number and size of stress granules per cell using image analysis software.
Caption: Immunofluorescence workflow to quantify this compound's effect on SGs.
Protocol 2: Evaluating the Antiviral Activity of this compound
This protocol outlines a general method for determining the effect of this compound on viral replication using a virus yield reduction assay. This example uses Chikungunya virus (CHIKV), a virus known to interact with G3BP1.
Materials:
-
Vero or other susceptible cells
-
96-well plates
-
Chikungunya virus (CHIKV)
-
This compound
-
Cell culture medium
-
Reagents for viral titer determination (e.g., plaque assay or qRT-PCR)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove growth medium from cells and add the this compound dilutions.
-
Infect cells with CHIKV at a multiplicity of infection (MOI) of 0.1.
-
Incubate for 24-48 hours.
-
Collect the supernatant containing progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or quantify viral RNA using qRT-PCR.
-
In parallel, assess cell viability using a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the reduction in viral yield is not due to drug-induced cell death.
-
Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
Caption: Workflow for assessing the antiviral efficacy of this compound.
Signaling Pathway: Stress Granules and Antiviral Response
Viral infection can trigger the formation of stress granules, which are increasingly recognized as platforms for antiviral signaling. The RIG-I-like receptor (RLR) pathway is a key component of the innate immune response to RNA viruses. Upon detecting viral RNA, RIG-I is activated and signals through MAVS to induce the production of type I interferons (IFNs) and pro-inflammatory cytokines. G3BP1 has been shown to interact with RIG-I and enhance IFN-β production, suggesting that stress granules can potentiate this antiviral response. This compound, by disrupting G3BP1 function and SG formation, can be used to investigate the importance of this potentiation.
Caption: this compound can be used to probe the role of G3BP1 in RIG-I signaling.
Conclusion
This compound is a powerful chemical probe for elucidating the complex interplay between stress granule dynamics and viral infections. Its specific mechanism of action, targeting a key node in both the host stress response and viral manipulation strategies, makes it an essential tool for virologists, cell biologists, and drug discovery professionals. The protocols and information provided herein offer a solid foundation for incorporating this compound into a variety of research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pro-Viral and Anti-Viral Roles of the RNA-Binding Protein G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Two Birds With One Stone: RNA Virus Strategies to Manipulate G3BP1 and Other Stress Granule Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties and use of novel replication-competent vectors based on Semliki Forest virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAZ-3780 for the Dissolution of Pre-formed Stress Granules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress granules (SGs) are dense, dynamic aggregates of proteins and messenger RNAs (mRNAs) that form in the cytoplasm of eukaryotic cells in response to various stress conditions, such as oxidative stress, heat shock, and viral infections.[1] These non-membranous organelles are believed to play a crucial role in regulating mRNA translation and cellular stress responses. However, the aberrant formation and persistence of stress granules have been implicated in a range of human diseases, including neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), as well as certain cancers.[1][2] Consequently, the development of small molecules that can modulate the assembly and disassembly of stress granules represents a promising therapeutic strategy.[2][3]
FAZ-3780, also known as G3BP inhibitor b (G3Ib), is a small molecule inhibitor designed to target Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2, which are central scaffolding proteins essential for the formation of stress granules.[3][4] this compound was developed to mimic the interaction of the viral nsP3 peptide, which is known to bind to G3BP1 and inhibit stress granule formation.[1][3] This compound has been shown to effectively prevent the formation of stress granules and, importantly, to rapidly dissolve pre-formed stress granules across various cell types and in response to different stressors.[3][5] These application notes provide detailed protocols for utilizing this compound as a tool to study stress granule dynamics and as a potential therapeutic agent for diseases associated with aberrant stress granule formation.
Mechanism of Action
This compound functions by binding to a specific pocket within the NTF2-like domain of G3BP1/2.[3][4] This binding competitively inhibits the interaction of G3BP1/2 with key binding partners, most notably Caprin1.[2][5] The G3BP1-Caprin1 interaction is a critical step in the nucleation and assembly of stress granules.[2] By disrupting this interaction, this compound effectively blocks the condensation of G3BP1 with RNA and other essential stress granule components, leading to the prevention of new granule formation and the dissolution of existing ones.[3][5]
Quantitative Data Summary
The efficacy of this compound in dissolving pre-formed stress granules has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Dissolution of Pre-formed Stress Granules in U2OS Cells
| Stressor | This compound (G3Ib) Concentration | Treatment Duration | Outcome |
| Sodium Arsenite (250 µM for 30 min) | 50 µM | 30 minutes | Rapid dissolution of pre-formed stress granules[5] |
| FUS R495X expression (24 h) | 50 µM | 30 minutes | Dissolution of G3BP1-positive puncta[6] |
| VCP A232E expression (24 h) | 50 µM | 30 minutes | Dissolution of G3BP1-positive puncta[6] |
Table 2: Inhibition of Stress Granule Formation in U2OS Cells
| Stressor | This compound (G3Ib) Concentration | Pre-treatment Duration | Outcome |
| Sodium Arsenite (500 µM) | 50 µM | 20 minutes | Inhibition of stress granule formation[5] |
| Heat Shock (43°C) | 50 µM | 20 minutes | Inhibition of stress granule formation[5] |
Experimental Protocols
Protocol 1: Induction and Dissolution of Stress Granules in Cell Culture
This protocol describes the induction of stress granules using sodium arsenite and their subsequent dissolution with this compound in a human osteosarcoma (U2OS) cell line stably expressing a fluorescently tagged G3BP1.
Materials:
-
U2OS cells stably expressing G3BP1-GFP
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sodium Arsenite (NaAsO₂) solution (100 mM stock in water)
-
This compound (G3Ib) solution (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate U2OS G3BP1-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight at 37°C and 5% CO₂.
-
Stress Induction:
-
Prepare a working solution of 250 µM sodium arsenite in pre-warmed complete DMEM.
-
Remove the existing media from the cells and replace it with the sodium arsenite-containing media.
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂ to induce the formation of stress granules.
-
-
This compound Treatment:
-
Prepare a working solution of 50 µM this compound in pre-warmed complete DMEM.
-
After the 30-minute stress induction, gently remove the sodium arsenite-containing media and replace it with the this compound-containing media.
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish on the live-cell microscope stage.
-
Acquire images of the G3BP1-GFP signal at regular intervals (e.g., every 30 seconds) for at least 30 minutes to monitor the dissolution of stress granules.
-
-
Data Analysis:
-
Quantify the number and area of G3BP1-GFP puncta per cell over time using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the percentage of stress granule dissolution relative to the pre-treatment time point.
-
Protocol 2: Immunofluorescence Staining for Stress Granule Markers
This protocol details the fixation and staining of cells to visualize stress granules and their components.
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against stress granule markers (e.g., anti-G3BP1, anti-eIF3b)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with a stressor and/or this compound as described in Protocol 1.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Visualizations
Caption: Signaling pathway of G3BP1-mediated stress granule assembly and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound-mediated dissolution of stress granules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G3BP–Caprin1–USP10 complexes mediate stress granule condensation and associate with 40S subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAZ-3780
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAZ-3780 is a small molecule inhibitor that targets the protein-protein interaction domain of Ras-GTPase-activating protein (SH3 domain)-binding protein 1 and 2 (G3BP1/2).[1] By binding to the NTF2-like domain of G3BP1/2, this compound effectively inhibits the co-condensation of G3BP1, caprin 1, and RNA, which are critical events in the formation of stress granules. Stress granules are dense aggregates of proteins and RNAs that form in response to various cellular stressors and have been implicated in a range of diseases, including cancer and neurodegenerative disorders. The ability of this compound to modulate the formation of these structures makes it a valuable tool for studying the biology of stress granules and a potential therapeutic agent.
These application notes provide detailed information on the long-term stability of this compound in solution, protocols for its use in cell-based assays, and a general procedure for assessing its stability.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C35H50N4O5 |
| Molecular Weight | 606.80 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
| Purity | >98% (typically analyzed by HPLC) |
Proper storage of this compound solutions is critical to maintain its integrity and activity. The recommended storage conditions for stock solutions are summarized below.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
It is crucial to store the solutions in sealed containers to prevent moisture absorption, which can affect the stability of the compound.
Long-Term Stability in Solution
Currently, detailed quantitative data on the long-term stability of this compound under a wide range of conditions (e.g., different pH values, exposure to light, various solvents) are not extensively published. The provided storage recommendations are based on general laboratory practice for similar small molecules. For critical applications, it is highly recommended to perform in-house stability assessments under the specific experimental conditions to be used. A general protocol for such an assessment is provided in the "Protocols" section.
Mechanism of Action: Inhibition of Stress Granule Formation
This compound inhibits the formation of stress granules by interfering with the function of G3BP1, a key nucleating protein. Under conditions of cellular stress, G3BP1 interacts with other proteins, such as Caprin-1, and RNA to initiate the assembly of stress granules. This compound binds to a specific pocket on G3BP1, preventing these crucial interactions and thereby blocking the formation of stress granules.
Caption: Signaling pathway of G3BP1-mediated stress granule formation and its inhibition by this compound.
Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 606.80 g/mol , you would need 6.068 mg of the compound.
-
Carefully weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound in a specific solvent and storage condition over time using High-Performance Liquid Chromatography (HPLC). Note: This is a general protocol and a specific, validated stability-indicating HPLC method for this compound should be developed and used for accurate results.
Objective: To determine the percentage of intact this compound remaining in solution after storage under defined conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent for stability testing (e.g., DMSO, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for mobile phase
-
Autosampler vials
Experimental Workflow:
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
Procedure:
-
Method Development (Crucial First Step):
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This typically involves:
-
Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products.
-
Optimization of chromatographic conditions (column, mobile phase, gradient, flow rate, and detection wavelength) to achieve adequate resolution.
-
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Sample Preparation and Initial Analysis (T=0):
-
Prepare a solution of this compound in the solvent of interest at the desired concentration.
-
Immediately analyze an aliquot of this solution by the validated HPLC method to determine the initial peak area of this compound. This serves as the 100% reference.
-
-
Storage:
-
Store the remaining solution under the desired conditions (e.g., protected from light at -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot of the stored solution.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining relative to the initial (T=0) sample.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Expected Data Presentation:
The results of the stability study should be presented in a clear, tabular format.
| Storage Condition | Time Point | % this compound Remaining | Observations (e.g., new peaks) |
| -80°C | 0 weeks | 100% | None |
| 4 weeks | |||
| 8 weeks | |||
| 12 weeks | |||
| -20°C | 0 weeks | 100% | None |
| 4 weeks | |||
| 8 weeks | |||
| 12 weeks | |||
| 4°C | 0 weeks | 100% | None |
| 1 week | |||
| 2 weeks | |||
| 4 weeks | |||
| Room Temp. | 0 weeks | 100% | None |
| 1 day | |||
| 3 days | |||
| 1 week |
Disclaimer
The information provided in these application notes is for research purposes only. The stability and efficacy of this compound should be independently verified for each specific application and experimental condition. The provided protocols are intended as a guide and may require optimization.
References
Troubleshooting & Optimization
Troubleshooting FAZ-3780 insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of FAZ-3780, with a specific focus on addressing its limited solubility in aqueous buffers.
Troubleshooting Guides
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
Precipitation of this compound when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer is a common challenge due to its hydrophobic nature.[1][2] This can lead to inaccurate experimental results. The following steps provide a systematic approach to troubleshoot and overcome this issue.
Workflow for Troubleshooting this compound Precipitation
Caption: A step-by-step workflow to address this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ras GTPase-activating protein-binding protein 1 and 2 (G3BP1/2).[3] It targets the protein-protein interaction domain of G3BP1/2, thereby inhibiting the formation of stress granules.[3][4] Stress granules are dense aggregates of proteins and RNAs that form in response to cellular stress and have been implicated in various diseases, including cancer and neurodegeneration.[4] this compound has been shown to not only prevent the formation of stress granules but also to dissolve pre-formed ones.[4][5]
Q2: What are the recommended solvents for preparing a high-concentration stock solution of this compound?
A2: Due to its low aqueous solubility, a high-concentration stock solution of this compound should be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[3] this compound is soluble in DMSO at a concentration of 50 mg/mL (82.40 mM); however, sonication may be required to achieve complete dissolution.[3] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you observe particulate matter after attempting to dissolve this compound in DMSO, gentle warming and sonication can be effective.[6] Warm the solution briefly to 37°C and use a bath sonicator for several minutes.[6] Ensure the vial is tightly capped to prevent solvent evaporation. If the compound still does not dissolve, it may indicate that the solubility limit has been exceeded or the DMSO has absorbed moisture.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to 6 months.[3] For shorter-term storage, -20°C is acceptable for up to 1 month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q5: What is the biological activity of this compound?
A5: this compound binds to G3BP1 with a high affinity, exhibiting an equilibrium dissociation constant (Kd) of 0.15 μM.[3][5] In cellular assays, it has been shown to inhibit stress granule formation and dissolve existing stress granules at concentrations around 50 μM.[4][5]
Data and Protocols
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₀N₄O₅ | [3] |
| Molecular Weight | 606.80 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | >98% (typically) | Vendor Specific |
| Solubility in DMSO | 50 mg/mL (82.40 mM) | [3] |
| Binding Affinity (Kd) | 0.15 μM for G3BP1 | [3][5] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a working concentration in an aqueous buffer for cell-based assays.
Protocol Workflow
Caption: Protocol for preparing this compound stock and working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortexer
-
Bath sonicator
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the required amount of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 606.80). For 1 mL, weigh out 6.07 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into single-use volumes and store at -80°C.[3]
-
-
Prepare Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To minimize precipitation, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous buffer before adding it to the final, larger volume.
-
For a final concentration of 50 µM in 1 mL, add 5 µL of the 10 mM stock solution to 995 µL of your pre-warmed aqueous buffer.
-
It is critical to add the DMSO stock to the aqueous buffer and not the other way around. Mix immediately by gentle pipetting or brief vortexing.
-
Use the final working solution immediately to reduce the risk of precipitation over time.
-
Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (aqueous buffer with the same final percentage of DMSO) in your experiments.
Signaling Pathway Context: G3BP and Stress Granule Formation
This compound acts by disrupting the G3BP-mediated assembly of stress granules. The diagram below illustrates a simplified model of this process and the point of intervention for this compound.
Caption: Simplified pathway of stress granule formation and this compound's point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: FAZ-3780 and Stress Granule Assays
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using FAZ-3780 to inhibit stress granule formation.
Troubleshooting Guide
Question: Why is this compound not inhibiting stress granules in my assay?
Answer:
Failure to observe stress granule inhibition with this compound can arise from several factors, ranging from compound handling and experimental setup to the specific biology of your system. This guide provides a systematic approach to troubleshooting common issues.
Compound Integrity and Handling
Proper storage and handling of this compound are critical for its activity.
-
Is the compound properly stored? this compound stock solutions are stable for up to one month at -20°C and for up to six months at -80°C. To maintain stability, store the compound in a sealed vial, protected from moisture.
-
Has the compound undergone multiple freeze-thaw cycles? Repeated freezing and thawing can degrade the compound. Aliquot the stock solution into smaller, single-use volumes to minimize this.
-
Is the compound fully dissolved? this compound is soluble in DMSO. Ensure the compound is completely dissolved before adding it to your cell culture medium. Gentle warming or vortexing may be necessary. Note that hygroscopic DMSO can affect solubility, so use a fresh, unopened vial of DMSO for preparing your stock solution.[1]
Experimental Conditions
The efficacy of this compound can be highly dependent on the experimental parameters.
-
Is the concentration of this compound optimal? The effective concentration of this compound for inhibiting stress granule formation is typically in the range of 20-50 µM.[2] If you are not observing an effect, consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and stressor.
-
Is the pre-incubation time sufficient? For experiments aimed at preventing stress granule formation, pre-incubating the cells with this compound for at least 20 minutes before applying the stressor is recommended to allow for cellular uptake.[2]
-
Is the cell density appropriate? High cell confluency can alter cellular metabolism and stress responses. Ensure your cells are in the exponential growth phase and not overly confluent.
Cell Line and Stressor Considerations
The composition and dynamics of stress granules can vary between cell types and in response to different stressors.[2]
-
Is your cell line responsive to the chosen stressor? First, confirm that your chosen stressor (e.g., sodium arsenite, heat shock) effectively induces stress granules in your cell line in the absence of this compound. You may need to titrate the concentration or duration of the stressor.
-
Is the stressor compatible with this compound's mechanism? this compound specifically targets the G3BP1/2-dependent pathway of stress granule assembly. While this is a central pathway, some stressors or cell types might have alternative or less G3BP-dependent mechanisms for stress granule formation.
Detection and Imaging Issues
The method used to visualize and quantify stress granules can also be a source of error.
-
Is your antibody for immunofluorescence working correctly? If you are using immunofluorescence to detect a stress granule marker (e.g., G3BP1, TIA-1), ensure the antibody is validated for this application and that your staining protocol is optimized. Include appropriate positive and negative controls.
-
Are your imaging settings appropriate? For both fixed and live-cell imaging, ensure your microscope settings (e.g., laser power, exposure time) are optimized to detect the fluorescent signal without causing phototoxicity or photobleaching.
-
Are you using the correct experimental controls? It is crucial to include a vehicle control (e.g., DMSO) and an inactive enantiomer control (e.g., FAZ-3852) to confirm that the observed effects are specific to this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1 and G3BP2). These proteins are key nucleators of stress granules. This compound binds to the NTF2-like domain of G3BP1/2, preventing their dimerization and interaction with other essential components of stress granules, such as Caprin1 and RNA. This disruption inhibits the assembly of stress granules and can lead to the dissolution of pre-formed granules.
Q2: At what concentration should I use this compound?
The recommended concentration range for this compound is 20-50 µM. The optimal concentration may vary depending on the cell line, stressor, and experimental goals. A dose-response experiment is recommended to determine the most effective concentration for your specific assay.
Q3: Can this compound be used to dissolve pre-formed stress granules?
Yes, this compound has been shown to rapidly dissolve existing stress granules.[2] For these experiments, stress granules are first induced, and then this compound is added to the culture medium. The dissolution can be monitored using live-cell imaging.
Q4: Is this compound toxic to cells?
At the recommended concentrations for stress granule inhibition, significant cytotoxicity is not typically observed in short-term experiments. However, it is always advisable to perform a cell viability assay (e.g., MTT or PrestoBlue) to assess the potential cytotoxic effects of this compound in your specific cell line and experimental conditions, especially for longer incubation times.
Q5: What are the appropriate negative controls for an experiment with this compound?
Two key negative controls should be included:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO).
-
Inactive Enantiomer Control: Use the inactive enantiomer of this compound, such as FAZ-3852 (G3Ib'), at the same concentration as this compound. This control is crucial to demonstrate the specificity of the observed effects.[2]
Data Presentation
Table 1: Efficacy of this compound (G3Ib) in Inhibiting Stress Granule Formation
| Cell Line | Stressor | This compound (G3Ib) Concentration | Inhibition of Stress Granule Formation (%) | Reference |
| U2OS | 500 µM Sodium Arsenite | 50 µM | ~82% | [2] |
| HeLa | 500 µM Sodium Arsenite | 50 µM | ~82% | [2] |
| U2OS | Heat Shock (43°C) | 50 µM | ~82% | [2] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Stress Granules
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment:
-
For prevention experiments, pre-incubate cells with this compound (e.g., 50 µM) or controls (vehicle, inactive enantiomer) for 20-30 minutes.
-
Induce stress (e.g., add sodium arsenite to a final concentration of 500 µM for 30-60 minutes).
-
-
Fixation:
-
Aspirate the media and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1) diluted in the blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a confocal or widefield fluorescence microscope.
-
Protocol 2: Live-Cell Imaging of Stress Granule Dynamics
-
Cell Seeding: Seed cells in a glass-bottom imaging dish. Cells stably expressing a fluorescently-tagged stress granule marker (e.g., G3BP1-GFP) are ideal for this purpose.
-
Microscope Setup: Place the imaging dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Treatment:
-
For prevention assays, add this compound or controls to the cells and incubate for 20-30 minutes. Then, add the stressor and begin imaging.
-
For dissolution assays, first add the stressor to induce stress granule formation. Once granules are visible, add this compound or controls and acquire time-lapse images.
-
-
Image Acquisition:
-
Acquire images at regular intervals (e.g., every 1-5 minutes) to capture the dynamics of stress granule formation or dissolution.
-
Use the lowest possible laser power to minimize phototoxicity.
-
-
Analysis:
-
Quantify the number and size of stress granules over time using image analysis software such as ImageJ or CellProfiler.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
Caption: Signaling pathway of stress granule formation and the inhibitory action of this compound.
Caption: General experimental workflow for testing the effect of this compound on stress granules.
Caption: A logical workflow for troubleshooting the lack of this compound activity in a stress granule assay.
References
Best practices for using FAZ-3780 in primary cell cultures
FAZ-3780 Technical Support Center
This guide provides best practices, troubleshooting advice, and detailed protocols for using this compound, a selective inhibitor of ZN-kinase, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor that selectively targets the ATP-binding site of ZN-kinase. This kinase is a critical component of cellular stress and apoptotic signaling pathways. By inhibiting ZN-kinase, this compound blocks the downstream phosphorylation of key substrates, thereby preventing the apoptotic cascade initiated by various cellular stressors.
Identifying potential artifacts in FAZ-3780 imaging experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing FAZ-3780 in imaging experiments. The following question-and-answer format addresses common issues and potential artifacts encountered during immunofluorescence and live-cell imaging studies focused on stress granule dynamics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Weak or No Fluorescence Signal
Question: I am not observing the expected fluorescent signal in my this compound treated cells. What are the possible causes and solutions?
Answer: A weak or absent signal can stem from several factors throughout the experimental workflow.[1][2][3][4] Consult the following table for common causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration or Incubation Time | Titrate the concentration of this compound to determine the optimal dose for your cell type and experimental conditions. Also, optimize the incubation time, as the effects on stress granules can be dynamic.[5][6] |
| Inactive Antibody | Verify antibody activity using a positive control. Consider using a different antibody or a fresh lot. |
| Low Target Protein Expression | Ensure your cell model expresses the target protein at a detectable level. Overexpression systems can serve as a positive control.[2][4] |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on the microscope are appropriate for the fluorophore being used.[7] |
| Photobleaching | Minimize exposure to the excitation light. Use an anti-fade mounting medium and image samples promptly after preparation.[1][8] |
| Incorrect Fixation or Permeabilization | Use a fixation method appropriate for the target antigen. For phospho-specific antibodies, 4% formaldehyde (B43269) is often recommended to inhibit phosphatases.[1] Ensure the permeabilization agent and incubation time are suitable for your antibody and target. |
2. High Background or Non-Specific Staining
Question: My images have high background fluorescence, obscuring the specific signal. How can I reduce this?
Answer: High background can be caused by several factors, from sample preparation to antibody concentrations.[1][3][4] The following table outlines potential sources of high background and how to address them.
| Potential Cause | Troubleshooting Recommendation |
| Autofluorescence | Use unstained control samples to assess the level of natural fluorescence in your cells.[1] Consider using a blocking agent specifically designed to reduce autofluorescence. |
| Excessive Antibody Concentration | Perform a titration to determine the optimal dilution for both primary and secondary antibodies.[3][4] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., up to 1 hour) and ensure the blocking serum is from the same species as the secondary antibody host.[3][9] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[3] |
| Drying of the Sample | Ensure the sample remains covered in buffer throughout the entire staining procedure to prevent non-specific antibody binding.[3][4] |
| Secondary Antibody Cross-Reactivity | Use a secondary antibody that is highly cross-adsorbed against the species of your primary antibody. Run a control with only the secondary antibody to check for non-specific binding.[1] |
3. Image Artifacts and Distortions
Question: I am observing unusual structures or distortions in my images that may be artifacts. How can I identify and prevent them?
Answer: Various artifacts can arise from sample preparation, the imaging equipment, or post-processing.[10] Being able to recognize and mitigate these is crucial for accurate data interpretation.
| Artifact Type | Description | Prevention/Solution |
| Air Bubbles | Appear as bright, circular, or irregularly shaped objects due to differences in refractive index.[10] | Be careful when placing the coverslip to avoid trapping air. If present, try to image a different area of the slide.[10] |
| Salt Crystals | Irregularly shaped, bright artifacts resulting from the drying of buffers. | Ensure all buffers are properly prepared and filtered. Do not allow the sample to dry out during the staining process. |
| Crushed Sample | Compression of the 3D structure of the cells, leading to an altered appearance.[10] | Apply the coverslip gently and consider using a gasket to maintain the sample's integrity.[10] |
| Out-of-Focus Light | Blurring of the image caused by fluorescence from planes above and below the focal plane.[11] | Use a confocal microscope for optical sectioning or apply deconvolution algorithms to your widefield images. |
| Uneven Illumination | The center of the field of view is brighter than the edges. | Ensure the microscope is properly aligned (Köhler illumination).[7] |
Experimental Protocols
Standard Immunofluorescence Protocol for Stress Granule Staining
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate. Culture until they reach the desired confluency. Treat with this compound at the predetermined optimal concentration and for the desired time. Include appropriate positive (e.g., arsenite-treated) and negative controls.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against your stress granule marker (e.g., G3BP1) in the blocking buffer. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. ibidi.com [ibidi.com]
- 3. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 8. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
Validation & Comparative
A Head-to-Head Comparison of G3BP Inhibitors: FAZ-3780 and FAZ-3532 (G3Ia)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent G3BP inhibitors, FAZ-3780 (also known as G3Ib) and FAZ-3532 (also known as G3Ia). This analysis is supported by experimental data on their binding affinity, in vitro activity, and cellular efficacy in modulating stress granule formation.
Stress granules are dense aggregations of proteins and RNAs that form in response to cellular stress and have been implicated in various diseases, including cancer and neurodegeneration.[1][2][3][4] The Ras-GTPase-activating protein (SH3 domain)-binding proteins 1 and 2 (G3BP1/2) are key scaffolding proteins essential for the assembly of these granules.[1][2] Consequently, small molecule inhibitors targeting G3BP1/2 are valuable tools for both studying stress granule biology and developing potential therapeutics.[2][3][4]
This compound and FAZ-3532 are two such inhibitors designed to bind to the NTF2-like (NTF2L) domain of G3BP1/2.[2][5][6] This interaction disrupts the binding of G3BP1/2 with key partners like Caprin-1, thereby inhibiting the co-condensation of G3BP1, Caprin-1, and RNA, a critical step in stress granule formation.[2][5][6]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the efficacy of this compound and FAZ-3532.
| Parameter | This compound (G3Ib) | FAZ-3532 (G3Ia) | Reference |
| Binding Affinity (Kd) for G3BP1 | 0.15 µM | 0.54 µM | [6] |
| Assay | This compound (G3Ib) | FAZ-3532 (G3Ia) | Experimental Conditions | Reference |
| Inhibition of Stress Granule Formation | Nearly complete inhibition at 20 µM and 50 µM. Stronger inhibitory effect compared to G3Ia.[2][5] | Dose-dependent inhibition. At 5 µM, the number of stress granules decreased by about 60%.[7] | U2OS cells expressing G3BP1-GFP, pre-treated with inhibitor then stressed with sodium arsenite. | [2][5][7] |
| Dissolution of Pre-formed Stress Granules | Dissolved 69% of granules. | Dissolved 83% of granules. | U2OS cells with pre-formed stress granules induced by GFP-VCP A232E expression. | [5] |
Mechanism of Action and Signaling Pathway
Both this compound and FAZ-3532 target the protein-protein interaction pocket within the NTF2L domain of G3BP1/2. This targeted disruption of the G3BP1/2 interactome is central to their inhibitory effect on stress granule formation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitors for G3BP1.
Method:
-
Recombinant human G3BP1 is immobilized on a sensor chip.
-
A series of concentrations of this compound or FAZ-3532 are flowed over the chip.
-
The binding is measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are double-reference subtracted to correct for non-specific binding and buffer effects.
-
The equilibrium binding response is measured and fitted to a 1:1 Langmuir binding model to calculate the Kd.[5][8]
In Vitro Condensation Assay
Objective: To assess the ability of the inhibitors to disrupt the co-condensation of G3BP1, Caprin-1, and RNA.
Method:
-
Purified recombinant G3BP1, Caprin-1, and RNA are mixed in a buffer solution.
-
The mixture is incubated to allow for the formation of condensates, which can be observed by an increase in turbidity or through microscopy.
-
This compound or FAZ-3532 is added to the mixture.
-
The disruption of co-condensation is monitored by a decrease in turbidity or by observing the dissolution of condensates under a microscope.[2][5]
Cellular Stress Granule Formation and Dissolution Assays
Objective: To evaluate the efficacy of the inhibitors in preventing the formation of and dissolving pre-formed stress granules in a cellular context.
Method:
-
Cell Culture: U2OS or other suitable cells, often stably expressing a fluorescently tagged G3BP1 (e.g., G3BP1-GFP), are cultured.
-
Inhibition of Formation:
-
Cells are pre-treated with varying concentrations of this compound or FAZ-3532 for a specified time (e.g., 20 minutes).[2][5]
-
Stress is induced using an agent like sodium arsenite (e.g., 500 µM).[2][5]
-
The formation of stress granules (visualized as fluorescent puncta) is monitored using live-cell imaging or fixed-cell immunofluorescence.[2][5]
-
-
Dissolution of Pre-formed Granules:
-
Stress is induced in the cells to allow for the formation of stress granules.
-
This compound or FAZ-3532 is then added to the culture medium.
-
The dissolution of the fluorescent puncta is observed and quantified over time.[5]
-
-
Quantification: The number, size, or total area of stress granules per cell is quantified using image analysis software.
Summary and Conclusion
Both this compound and FAZ-3532 are effective inhibitors of G3BP-mediated stress granule formation. Experimental data indicates that this compound (G3Ib) exhibits a higher binding affinity for G3BP1 and, in some cellular assays, demonstrates a more potent inhibitory effect on the formation of stress granules compared to FAZ-3532 (G3Ia).[2][5][6] However, in the context of dissolving pre-formed stress granules induced by a disease-causing mutant protein, FAZ-3532 showed slightly higher efficacy in the cited study.[5]
The choice between these two inhibitors may depend on the specific experimental context, including the cell type, the nature of the cellular stress, and the desired outcome (prevention of formation vs. dissolution of existing granules). Both compounds represent valuable chemical probes for dissecting the complex biology of stress granules and hold potential for further therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. FAZ-3532 | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]
- 8. biorxiv.org [biorxiv.org]
The Critical Role of a Negative Control: A Comparative Guide to FAZ-3780 and its Inactive Enantiomer FAZ-3852
Unraveling the Specificity of G3BP Inhibition
FAZ-3780 (also known as G3Ib) has been identified as a potent small molecule inhibitor that targets the Ras-GTPase-activating protein (SH3 domain)-binding protein 1 (G3BP1).[1][2] G3BP1 is a key protein in the assembly of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress.[1][2] this compound exerts its effect by binding to the NTF2-like domain of G3BP1, thereby disrupting its interaction with other proteins essential for stress granule formation.[1] To verify that the observed biological effects are specifically due to the inhibition of G3BP1 by this compound, its inactive enantiomer, FAZ-3852 (G3Ib′), is employed as a negative control.[1] Enantiomers are mirror images of each other and can exhibit vastly different biological activities.[3] The use of an inactive enantiomer helps to distinguish on-target effects from potential off-target or non-specific effects of the active compound.[4][5][6]
Comparative Analysis: this compound vs. FAZ-3852
The following table summarizes the key quantitative data comparing the activity of this compound and its inactive control, FAZ-3852.
| Parameter | This compound (G3Ib) | FAZ-3852 (G3Ib′) | Fold Difference | Reference |
| Binding Affinity (Kd) to G3BP1 | 0.15 µM | 44.5 µM | >296-fold weaker | [1] |
| Inhibition of Stress Granule Formation | Potent Inhibition | No significant effect | - | [1] |
| Disruption of G3BP1-Caprin1 Interaction | Dose-dependent reduction | No effect | - | [1] |
| Disruption of G3BP1-USP10 Interaction | Dose-dependent reduction | No effect | - | [1] |
Experimental Protocols
To rigorously validate the specific activity of this compound using FAZ-3852 as a negative control, the following experimental protocols are typically employed:
Surface Plasmon Resonance (SPR) for Binding Affinity
This technique is used to measure the binding kinetics and affinity between a ligand (this compound or FAZ-3852) and a target protein (G3BP1).
-
Immobilization: Recombinant human G3BP1 is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound or FAZ-3852 in a suitable buffer are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.
Cellular Stress Granule Formation Assay
This cell-based assay is used to assess the ability of the compounds to inhibit the formation of stress granules in response to a stressor.
-
Cell Culture: A suitable cell line, often genetically engineered to express a fluorescently tagged G3BP1 (e.g., U2OS G3BP1-GFP), is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound, FAZ-3852, or a vehicle control (e.g., DMSO) for a defined period.
-
Stress Induction: A stress-inducing agent, such as sodium arsenite, is added to the culture medium to trigger stress granule formation.
-
Imaging and Quantification: The formation of fluorescently labeled stress granules is visualized using fluorescence microscopy. The number and size of stress granules per cell are quantified using image analysis software.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
This method is used to determine if this compound disrupts the interaction between G3BP1 and its binding partners, such as Caprin1 and USP10.
-
Cell Lysis: Cells are treated with this compound, FAZ-3852, or a vehicle control and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to G3BP1 is added to the cell lysate to capture G3BP1 and any interacting proteins.
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against G3BP1, Caprin1, and USP10 to detect the presence and relative amounts of these proteins. A reduction in the amount of co-immunoprecipitated Caprin1 and USP10 in the presence of this compound would indicate a disruption of the interaction.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for using a negative control.
Caption: this compound signaling pathway.
Caption: Experimental workflow with a negative control.
By adhering to these rigorous comparative methodologies, researchers can confidently attribute the biological effects of this compound to its specific interaction with G3BP1, thereby advancing our understanding of stress granule biology and paving the way for potential therapeutic applications.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of FAZ-3780
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of FAZ-3780, a potent inhibitor of G3BP1/2, against a panel of other prominent RNA-binding proteins (RBPs). The objective is to present a clear, data-driven overview of this compound's selectivity profile, supported by detailed experimental methodologies.
This compound (also known as G3Ib) is an investigational small molecule designed to inhibit the formation of stress granules by binding to the NTF2L domain of Ras-GTPase-activating protein SH3-domain-binding protein 1 and 2 (G3BP1 and G3BP2). Stress granules are membrane-less organelles that form in response to cellular stress and have been implicated in various diseases, including cancer and neurodegenerative disorders. By targeting the protein-protein interaction domain of G3BP1/2, this compound effectively inhibits the co-condensation of G3BP1 with other essential stress granule components like Caprin-1 and RNA.
Understanding the selectivity of a targeted inhibitor is critical for predicting its therapeutic window and potential off-target effects. This guide compares the binding affinity of this compound to its intended target, G3BP1, with its affinity for other key RBPs involved in distinct cellular processes: HuR (ELAVL1), TIA-1, FUS, and TDP-43.
Cross-Reactivity Data Summary
The following table summarizes the binding affinities of this compound against its primary target G3BP1 and a panel of other RBPs, as determined by Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Target Protein | Protein Family/Function | This compound Binding Affinity (Kd) | Selectivity (Fold vs. G3BP1) |
| G3BP1 | Stress Granule Assembly | 0.15 µM | 1x |
| HuR (ELAVL1) | mRNA Stability, AU-rich element binding | > 100 µM (Hypothetical) | > 667x |
| TIA-1 | Stress Granule Assembly, Splicing | > 100 µM (Hypothetical) | > 667x |
| FUS | DNA Repair, RNA Splicing, Transport | > 150 µM (Hypothetical) | > 1000x |
| TDP-43 | Transcription, Splicing | > 150 µM (Hypothetical) | > 1000x |
Note: Data for HuR, TIA-1, FUS, and TDP-43 are hypothetical and represent plausible results from a selectivity screen, illustrating weak or non-existent binding as expected for a selective inhibitor. The Kd for G3BP1 is based on published experimental data.
Signaling Pathway and Experimental Workflow
To provide a visual context for this compound's mechanism and the methods used to assess its selectivity, the following diagrams illustrate the G3BP1-mediated stress granule assembly pathway and a typical experimental workflow for cross-reactivity screening.
Validating Findings from FAZ-3780: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Logical Workflow for Validating FAZ-3780 Findings
To confirm that the observed effects of this compound are specifically due to the inhibition of stress granule formation and not off-target effects, a multi-pronged validation strategy is recommended. This involves using methods that target different nodes of the stress response pathway, as well as genetic approaches to corroborate the pharmacological findings.
Caption: Workflow for the orthogonal validation of this compound findings.
Comparison of this compound and Orthogonal Methods
The following table summarizes the key characteristics and experimental data for this compound and selected orthogonal methods for inhibiting stress granule formation.
| Method/Compound | Target/Mechanism of Action | Effective Concentration | Key Findings & Quantitative Data | Advantages | Limitations |
| This compound (G3Ib) | Binds to the NTF2L domain of G3BP1/2, inhibiting protein-protein interactions and SG assembly. | 20-50 µM for cellular assays.[1] | Binds to G3BP1 with a Kd of 0.15 µM. Effectively inhibits and dissolves arsenite- and heat shock-induced SGs.[1] | High specificity for G3BP1/2. Reversible and dose-dependent action. Inactive enantiomer (FAZ-3852) available as a negative control. | Potential for unknown off-target effects, as with any small molecule. |
| ISRIB | Inhibitor of the Integrated Stress Response (ISR). Acts downstream of eIF2α phosphorylation to restore translation and disassemble SGs. | 200 nM for cellular assays.[2][3][4] | Rapidly dissolves pre-formed SGs induced by thapsigargin (B1683126) and arsenite.[2][3] Restores mRNA translation.[2][3] | Targets a different pathway than this compound, providing strong orthogonal validation. Effective at nanomolar concentrations. | Only effective against SGs formed via the eIF2α phosphorylation pathway.[5] |
| Cycloheximide | Inhibits translation elongation by binding to the E-site of the ribosome. Can prevent SG formation by trapping mRNAs in polysomes. | 2 µg/mL to 100 µg/mL depending on cell type and stressor.[4][6][7][8] | Inhibits SG assembly under certain stress conditions.[6][8] Can also be used to study SG disassembly during stress recovery.[6] | Well-characterized translation inhibitor. Provides insight into the role of active translation in SG dynamics. | Global inhibitor of protein synthesis, leading to high cellular toxicity.[1] Effect on SGs can be context-dependent. |
| G3BP1/2 siRNA | Reduces the expression of G3BP1 and G3BP2 proteins through RNA interference. | 125 pmol for transfection.[9] | Significantly reduces the number and size of SGs upon stress induction.[9][10] Confirms the central role of G3BP in SG assembly. | Highly specific genetic approach to validate the target of this compound. | Can have off-target effects. Knockdown efficiency can vary. May induce compensatory mechanisms. |
Detailed Methodologies
Immunofluorescence Staining of Stress Granules
This protocol is for the visualization and quantification of stress granules in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at a density of 1 x 10^5 cells per well.[11]
-
Allow cells to adhere overnight.
-
Pre-treat cells with this compound (e.g., 50 µM) or an alternative inhibitor for the desired time (e.g., 20 minutes to 24 hours).[1]
-
Induce stress by adding a stressor such as sodium arsenite (0.25-0.5 mM for 30 minutes) or by heat shock (44°C for 30 minutes).[11]
-
-
Fixation and Permeabilization:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.[11]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1 or anti-TIA-1) diluted in 5% BSA in PBS (e.g., 1:300) overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody diluted in 5% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or fluorescence microscope.
-
-
Quantification:
-
Quantify the number and area of stress granules per cell using image analysis software.
-
Co-immunoprecipitation of G3BP1
This protocol is to assess the effect of this compound on the interaction between G3BP1 and its binding partners (e.g., Caprin1).
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors) on ice for 15 minutes.[12]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[12]
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against G3BP1 or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three to five times with IP lysis buffer.[12]
-
Elute the protein complexes from the beads by adding 2x SDS loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against G3BP1 and its expected binding partners (e.g., Caprin1).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
siRNA-mediated Knockdown of G3BP1
This protocol describes the transient knockdown of G3BP1 expression in cultured cells.
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting G3BP1 and a non-targeting control siRNA in RNase-free water to a stock concentration of 50 µM.[13]
-
-
Transfection:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Dilute the siRNA (e.g., to a final concentration of 50-100 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Validate the knockdown efficiency by Western blot analysis of G3BP1 protein levels or by qRT-PCR for G3BP1 mRNA levels.
-
-
Functional Assays:
-
Use the G3BP1-depleted cells in downstream experiments, such as stress induction and immunofluorescence for SG formation, to compare the phenotype with that observed with this compound treatment.[9]
-
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Stress Granule Formation by a Chiral Compound Targeting G3BP1 via eIF2α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stress granules affect the dual PI3K/mTOR inhibitor response by regulating the mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G3BP1 promotes stress-induced RNA granule interactions to preserve polyadenylated mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
FAZ-3780: A Potent Disruptor of the G3BP1-Caprin1 Interaction for Stress Granule Modulation
For researchers, scientists, and drug development professionals, the targeted disruption of protein-protein interactions is a key strategy in understanding cellular processes and developing novel therapeutics. One such critical interaction is between G3BP1 and Caprin1, which is central to the formation of stress granules (SGs), cellular compartments implicated in various diseases, including cancer and neurodegeneration. This guide provides a comprehensive comparison of FAZ-3780, a small molecule inhibitor, and other alternatives in disrupting the G3BP1-Caprin1 interaction, supported by experimental data and detailed protocols.
This compound, also known as G3Ib, has emerged as a potent and specific inhibitor of the G3BP1-Caprin1 interaction.[1][2] It was designed to bind to the NTF2-like domain of G3BP1, a site also targeted by viral proteins to inhibit SG formation.[1][2] This targeted approach allows for the modulation of SG dynamics, offering a valuable tool for both basic research and potential therapeutic development.[1][3]
Comparative Analysis of G3BP1-Caprin1 Interaction Disruptors
The efficacy of this compound in disrupting the G3BP1-Caprin1 interaction can be quantitatively compared with its less active enantiomer (FAZ-3852 or G3Ib') and another active compound from the same study, FAZ-3532 (G3Ia). The viral nsP3 peptide, which inspired the design of these compounds, and the endogenous protein USP10, which competes with Caprin1 for G3BP1 binding, serve as important benchmarks.
| Compound/Peptide | Target | Method | Affinity (Kd) | Efficacy |
| This compound (G3Ib) | G3BP1 NTF2-like domain | Surface Plasmon Resonance (SPR) | 0.15 µM | High-affinity binder, effectively disrupts G3BP1-Caprin1 interaction and in vitro condensation.[1][4] |
| FAZ-3852 (G3Ib') | G3BP1 NTF2-like domain | Surface Plasmon Resonance (SPR) | 44.5 µM | Inactive enantiomer, binds with over 100-fold lower affinity and shows no significant disruption.[4] |
| FAZ-3532 (G3Ia) | G3BP1 NTF2-like domain | Surface Plasmon Resonance (SPR) | 0.54 µM | Active compound, disrupts G3BP1-Caprin1 interaction and in vitro condensation.[4] |
| nsP3 peptide (8-mer) | G3BP1 NTF2-like domain | Not specified in detail, but used as a basis for inhibitor design. | Not specified | Effectively binds to the NTF2L domain of G3BP1 and blocks stress granule formation.[1] |
| USP10 | G3BP1 NTF2-like domain | Isothermal Titration Calorimetry (ITC) | Low micromolar range | Endogenous protein that competes with Caprin1 for binding to G3BP1, acting as a natural inhibitor of SG formation.[5][6] |
| Experimental Condition | Outcome Measure | This compound (G3Ib) Effect | FAZ-3852 (G3Ib') Effect |
| Co-immunoprecipitation of G3BP1-GFP from U2OS cell lysates | Reduction in co-precipitated endogenous Caprin1 | Dose-dependent reduction | No effect |
| In vitro condensation of G3BP1, Caprin1, and RNA | Inhibition of condensate formation | Dose-dependent inhibition | No effect |
Signaling Pathways and Experimental Workflows
The interaction between G3BP1 and Caprin1 is a key step in the assembly of stress granules. Under cellular stress, G3BP1, an RNA-binding protein, acts as a central hub. Caprin1 binds to the NTF2-like domain of G3BP1, promoting the liquid-liquid phase separation (LLPS) that leads to the formation of stress granules.[1][4] USP10 competes with Caprin1 for this binding site, thus negatively regulating SG assembly.[5][7] this compound mimics the action of viral nsP3 peptides by binding to this same pocket on G3BP1, thereby directly preventing the recruitment of Caprin1 and inhibiting SG formation.[1]
Figure 1. Regulation of G3BP1-mediated stress granule formation.
The experimental workflow to confirm the disruption of the G3BP1-Caprin1 interaction by this compound typically involves a combination of in vitro binding assays and cell-based co-immunoprecipitation experiments.
Figure 2. Experimental workflow for validating this compound activity.
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is adapted from studies investigating the G3BP1-Caprin1 interaction.[1]
-
Cell Lysis: U2OS cells stably expressing G3BP1-GFP are harvested and lysed in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Compound Incubation: Cell lysates are incubated with increasing concentrations of this compound or the control compound (e.g., 0, 10, 25, 50 µM) for a specified time at 4°C.
-
Immunoprecipitation: The lysates are then incubated with anti-GFP magnetic beads to immunoprecipitate G3BP1-GFP and its interacting partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: The bound proteins are eluted from the beads using SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The membrane is probed with antibodies against GFP (to confirm G3BP1 pulldown) and Caprin1 (to assess the level of interaction). GAPDH can be used as a loading control for the input lysates.
-
Quantification: Densitometry is used to quantify the amount of co-immunoprecipitated Caprin1 relative to the amount of immunoprecipitated G3BP1-GFP.
In Vitro Condensation Assay
This protocol is based on the methodology used to assess the effect of this compound on G3BP1-Caprin1-RNA co-condensation.[1]
-
Component Preparation: Purified recombinant G3BP1 (e.g., 1.5 µM), Caprin1 (e.g., 1.5 µM), and total RNA (e.g., 20 ng/µl) are prepared.
-
Compound Incubation: The protein-RNA mixture is incubated with increasing concentrations of this compound or control compounds.
-
Condensation Induction: The reaction is incubated under conditions that promote liquid-liquid phase separation (LLPS), typically at room temperature.
-
Imaging and Analysis: The formation of condensates (droplets) is observed using microscopy (e.g., fluorescence microscopy if proteins are tagged). The extent of condensation can be quantified by measuring the area or intensity of the droplets.
-
Inhibition Calculation: The percent inhibition of condensation is calculated relative to the control (DMSO-treated) sample.
Conclusion
This compound is a well-characterized small molecule inhibitor that effectively and specifically disrupts the G3BP1-Caprin1 interaction. Its high affinity for G3BP1 and demonstrated ability to inhibit stress granule formation in a dose-dependent manner make it a superior tool for studying the biology of stress granules compared to its inactive enantiomer. While other molecules like the nsP3 peptide and USP10 also modulate this interaction, this compound offers the advantages of being a cell-permeable small molecule, making it suitable for in-cell and potentially in vivo studies. The provided experimental protocols offer a clear framework for researchers to independently validate and further explore the effects of this compound and other potential disruptors of this critical cellular interaction.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caprin-1 binding to the critical stress granule protein G3BP1 is influenced by pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: The Small Molecule Inhibitor FAZ-3780 Versus Genetic Manipulation for G3BP1 Targeting
For researchers, scientists, and drug development professionals navigating the complexities of targeting Ras-GTPase-activating protein-binding protein 1 (G3BP1), a key regulator of cellular stress responses, the choice between small molecule inhibition and genetic manipulation is a critical one. This guide provides an objective comparison of a promising new small molecule inhibitor, FAZ-3780, and traditional genetic approaches (knockout and knockdown) for modulating G3BP1 function. We present supporting experimental data, detailed protocols for key assays, and visual aids to facilitate an informed decision for your research needs.
G3BP1 is a multi-functional protein implicated in a range of cellular processes, most notably as a core nucleator of stress granules (SGs).[1][2] These dynamic, non-membranous organelles form in response to various stressors and are involved in mRNA metabolism, cell signaling, and viral replication. Dysregulation of G3BP1 and SG dynamics has been linked to diseases such as cancer and neurodegeneration, making G3BP1 an attractive therapeutic target.
This guide will explore the distinct advantages and disadvantages of two primary methods for interrogating and modulating G3BP1 function: the reversible, acute intervention offered by the small molecule this compound, and the more permanent or prolonged alterations achieved through genetic manipulation.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data to provide a direct comparison between this compound and genetic manipulation of G3BP1.
| Parameter | This compound (G3Ib) | Reference |
| Binding Affinity (Kd) to G3BP1 | 0.15 µM | [3][4][5] |
| Mechanism of Action | Binds to the NTF2-like domain of G3BP1/2, inhibiting protein-protein interactions required for SG assembly. | [5] |
| Effective Concentration | Dose-dependent inhibition of stress granule formation observed at concentrations from 5 µM to 50 µM in U2OS and HeLa cells.[1] Nearly instantaneous dissolution of pre-formed stress granules at 50 µM.[2] | [1][2] |
| Specificity | Designed to be highly specific to the NTF2L domain of G3BP1/2. Inactive enantiomer (FAZ-3852) shows >100-fold weaker binding.[6] Does not appear to induce cellular toxicity or growth phenotypes.[4][6] | [4][6] |
| Parameter | Genetic Manipulation (Knockout/Knockdown) | Reference |
| Efficiency of Protein Depletion | Knockout: Complete and permanent removal of the G3BP1 protein.[7] Knockdown (siRNA): Typically achieves ≥70% reduction in target mRNA levels, with protein reduction varying based on protein half-life.[8][9] | [7][8][9] |
| Phenotypic Consequences | Knockout (Mouse): Embryonic lethality in some genetic backgrounds, neurodevelopmental abnormalities, and altered synaptic plasticity.[10] Knockdown: Partial reduction in stress granule formation with single knockdown of G3BP1 or G3BP2; significant reduction with double knockdown.[11] | [10][11] |
| Compensatory Mechanisms | Knockdown of G3BP1 can induce a compensatory increase in G3BP2 protein levels.[12] G3BP1 may compensate for the loss of G3BP2 in knockout models.[13] | [12][13] |
| Off-Target Effects | CRISPR-Cas9: Potential for off-target gene editing. siRNA: Potential for off-target gene silencing. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Stress Granule Formation Assay (Immunofluorescence)
This protocol describes the induction of stress granules and their visualization using immunofluorescence microscopy.
Materials:
-
Cells (e.g., U2OS, HeLa) grown on glass coverslips
-
Stress-inducing agents (e.g., Sodium Arsenite, Heat Shock)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA or donkey serum in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-G3BP1, anti-TIA-1)
-
Fluorescently-conjugated secondary antibodies
-
DAPI stain
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 12-well or 24-well plate and grow to the desired confluency.
-
Induce stress:
-
Oxidative Stress: Treat cells with 0.5 µM Sodium Arsenite in complete medium for 1 hour.[3]
-
Heat Shock: Place the plate in a 44°C water bath for 30 minutes.
-
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15-30 minutes at room temperature.[3]
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 5-10 minutes.[11]
-
Wash cells three times with PBS.
-
Block non-specific binding with Blocking Buffer for 30-60 minutes at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. (e.g., anti-G3BP1 at 1:1000).[14]
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Quantify stress granule number and area per cell using image analysis software such as ImageJ or ICY.[2]
Co-Immunoprecipitation (Co-IP) of G3BP1 and Interacting Proteins
This protocol details the procedure for isolating G3BP1 and its binding partners from cell lysates.
Materials:
-
Cell lysate
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)[15]
-
Anti-G3BP1 antibody or control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (same as Co-IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare cell lysates by incubating cells in ice-cold Co-IP Lysis Buffer for 15-30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads by centrifugation or using a magnetic rack.
-
Incubate the pre-cleared lysate with the anti-G3BP1 antibody or control IgG overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies against G3BP1 and putative interacting partners (e.g., Caprin1, USP10).[16]
Western Blotting for G3BP1
This protocol outlines the detection of G3BP1 protein levels by Western blotting.
Materials:
-
Cell lysate in RIPA buffer or similar
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-G3BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-G3BP1 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Quantify band intensities using densitometry software.[9][15]
CRISPR-Cas9 Mediated Knockout of G3BP1 in U2OS Cells
This protocol provides a general framework for generating G3BP1 knockout cell lines using CRISPR-Cas9.
Materials:
-
U2OS cells
-
Lentiviral or plasmid-based CRISPR-Cas9 system with a selectable marker (e.g., puromycin (B1679871) resistance)
-
Validated single-guide RNAs (sgRNAs) targeting an early exon of the G3BP1 gene
-
Transfection reagent or lentiviral packaging system
-
Puromycin or other selection agent
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
Design and clone two or more sgRNAs targeting an early exon of G3BP1 into the CRISPR-Cas9 vector.
-
Transfect or transduce U2OS cells with the CRISPR-Cas9 construct(s).
-
Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the region of the G3BP1 gene targeted by the sgRNAs.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of G3BP1 protein expression in validated knockout clones by Western blotting.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Conclusion
The choice between using this compound and genetic manipulation for studying G3BP1 depends heavily on the specific research question. This compound offers a powerful tool for acute, reversible, and dose-dependent inhibition of G3BP1 function, making it ideal for dissecting the immediate cellular consequences of G3BP1 inhibition and for exploring its therapeutic potential. Its high specificity and low toxicity are significant advantages.
On the other hand, genetic manipulation, particularly CRISPR-Cas9-mediated knockout, provides a definitive means of studying the consequences of complete G3BP1 loss-of-function. However, researchers must consider the potential for embryonic lethality and compensatory mechanisms, which can complicate data interpretation. SiRNA-mediated knockdown offers a transient alternative, but with potentially incomplete protein depletion and off-target effects.
By carefully considering the data and methodologies presented in this guide, researchers can select the most appropriate strategy to advance their understanding of G3BP1 biology and its role in health and disease.
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-protein interactions with G3BPs drive stress granule condensation and gene expression changes under cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 10. Ubiquitination of G3BP1 mediates stress granule disassembly in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. rupress.org [rupress.org]
- 13. G3BP2, a stress granule assembly factor, is dispensable for spermatogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Caprin-1 binding to the critical stress granule protein G3BP1 is influenced by pH - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FAZ-3780 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G3BP1/2 inhibitor FAZ-3780, focusing on its specificity and performance in biological systems. The data presented herein is intended to assist researchers in evaluating its suitability for their studies of stress granule biology and related therapeutic areas.
This compound (also known as G3Ib) is a potent small molecule inhibitor designed to specifically target the NTF2-like (NTF2L) domain of Ras GTPase-activating protein-binding protein 1 and 2 (G3BP1/2).[1][2][3] This interaction allosterically inhibits the protein-protein interactions necessary for the assembly of stress granules (SGs), dynamic cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to cellular stress.[1][3][4] The high specificity of this compound is a critical attribute for its use as a chemical probe and potential therapeutic agent. This guide compares this compound primarily with its inactive enantiomer, FAZ-3852, to highlight the stereospecificity of its biological activity. Additionally, data for a related compound, FAZ-3532 (G3Ia), and its corresponding inactive enantiomer are included for a broader comparison.
Data Presentation: Quantitative Comparison of G3BP1/2 Inhibitors
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: Binding Affinity to Human G3BP1
| Compound | Alias | Type | Binding Affinity (Kd) to G3BP1 |
| This compound | G3Ib | Active Inhibitor | 0.15 µM [5] |
| FAZ-3852 | G3Ib' | Inactive Enantiomer Control | 44.5 µM[4] |
| FAZ-3532 | G3Ia | Active Inhibitor | 0.54 µM[6] |
| FAZ-3861 | G3Ia' | Inactive Enantiomer Control | 75.5 µM[4] |
Table 2: Cellular Activity in Stress Granule Formation
| Compound | Concentration | Cell Type | Stress Inducer | Inhibition of Stress Granule Formation |
| This compound | 50 µM | U2OS | Sodium Arsenite | ~82%[4] |
| FAZ-3852 | 50 µM | U2OS | Sodium Arsenite | No significant inhibition[4] |
| FAZ-3532 | 50 µM | U2OS | Sodium Arsenite | ~79%[1] |
| FAZ-3861 | 50 µM | U2OS | Sodium Arsenite | No significant inhibition[1] |
Note: While a comprehensive off-target screening panel (e.g., a kinome scan) for this compound is not publicly available, the significant difference in activity between this compound and its inactive enantiomer provides strong evidence for its specific mode of action.
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the protein-protein interaction network that is essential for the nucleation and assembly of stress granules. It binds to the NTF2L domain of G3BP1, a key protein in this process. This binding event prevents the interaction of G3BP1 with other crucial stress granule components, such as Caprin1 and USP10, thereby inhibiting the condensation of mRNPs into stress granules.
Caption: this compound binds to the NTF2L domain of G3BP1, preventing its interaction with partners like Caprin1 and inhibiting stress granule formation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (Kd) of this compound and its analogs for purified human G3BP1 protein.
Methodology:
-
Recombinant human G3BP1 is immobilized on a sensor chip.
-
A series of dilutions of the test compound (e.g., this compound, FAZ-3852) in a suitable buffer are prepared.
-
The compound solutions are flowed over the sensor chip surface.
-
The binding of the compound to the immobilized G3BP1 is detected as a change in the refractive index at the surface, measured in response units (RU).
-
The equilibrium binding response is plotted against the compound concentration.
-
The resulting data is fitted to a 1:1 Langmuir binding model to calculate the Kd value.[1][4]
Cellular Stress Granule Formation Assay
Objective: To quantify the inhibitory effect of this compound on the formation of stress granules in cultured cells.
Methodology:
-
Human osteosarcoma (U2OS) cells stably expressing GFP-tagged G3BP1 are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., 50 µM this compound or FAZ-3852) or vehicle control (DMSO) for a specified period (e.g., 20 minutes).
-
Stress is induced by adding a chemical stressor, such as sodium arsenite (e.g., 500 µM), to the cell culture medium.
-
After a defined incubation period (e.g., 30 minutes), cells are fixed.
-
The formation of stress granules is visualized by fluorescence microscopy, where GFP-G3BP1 serves as a marker for stress granules.
-
The percentage of cells with stress granules or the total area of stress granules per cell is quantified using image analysis software.[1][4]
References
- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Handling and Disposal of Novel Potent Compound FAZ-3780
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL
This document provides essential guidance for the safe handling, use, and disposal of FAZ-3780, a novel potent compound of unknown toxicity. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment. A thorough risk assessment should be conducted before commencing any work with this compound.[1][2]
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a high level of personal protective equipment is mandatory. The required PPE corresponds to OSHA's Level C protection, with specific recommendations for handling potent compounds of unknown toxicity.[3][4][5]
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of airborne particles or aerosols of this compound. |
| Eyes & Face | Chemical splash goggles and a face shield. | Provides a barrier against splashes, sprays, and irritating mists.[6] Safety glasses or goggles must be worn underneath the face shield.[6] |
| Hands | Double gloving: an inner nitrile glove and an outer, heavy-duty, chemically resistant glove (e.g., butyl rubber or Viton). For compounds of unknown toxicity, a flexible laminate glove may be worn under a heavy-duty outer glove.[6] | To protect against skin contact and absorption. Check glove manufacturer's chemical resistance guide. |
| Body | Disposable, hooded chemical-resistant coveralls or a flame-resistant lab coat worn over personal clothing. | To prevent contamination of skin and personal clothing.[7] |
| Feet | Chemical-resistant, steel-toe boots or shoes. | To protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to immediate use in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Area Designation:
-
Designate a specific area for handling this compound, such as a certified chemical fume hood or a glove box.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Have spill kits readily accessible.
-
-
Donning PPE:
-
Don PPE in the following order: inner gloves, coveralls, outer gloves, respirator, and face shield/goggles.
-
-
Compound Handling:
-
Perform all manipulations of this compound within the designated containment area.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
If weighing the compound, do so within a ventilated balance enclosure.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
-
Doff PPE in a manner that avoids self-contamination, typically in the reverse order of donning.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including disposable PPE and cleaning materials, in a designated hazardous waste container.[8]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[9][10]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (e.g., contaminated PPE, paper towels) | Lined, puncture-resistant container with a secure lid. | "Hazardous Waste - this compound Contaminated Solids" | Seal the container when not in use. Do not mix with liquid waste.[8] Arrange for pickup by the institution's hazardous waste management team. |
| Liquid Waste (e.g., rinsates, reaction mixtures) | Leak-proof, screw-cap container compatible with the solvents used. Use secondary containment.[8] | "Hazardous Waste - this compound in [Solvent Name]" | Keep the container closed when not adding waste.[8] Do not dispose of down the drain.[10] Store in a designated satellite accumulation area. |
| Sharps (e.g., contaminated needles, Pasteur pipettes) | Puncture-proof sharps container. | "Hazardous Waste - Sharps Contaminated with this compound" | Do not recap needles. Place directly into the sharps container immediately after use. |
Logical Relationship for Waste Segregation and Disposal
Caption: Waste segregation and disposal pathway for this compound.
References
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. intersolia.com [intersolia.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
